1,1-Dichloro-2,2-dimethylpropane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1-dichloro-2,2-dimethylpropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-5(2,3)4(6)7/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJLMJAWDKKWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631815 | |
| Record name | 1,1-Dichloro-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29559-54-4 | |
| Record name | 1,1-Dichloro-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 1,1-Dichloro-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,1-dichloro-2,2-dimethylpropane (CAS No. 29559-54-4), a halogenated alkane. The information herein is compiled for use in research, chemical synthesis, and safety assessments.
Core Physical Properties
The quantitative physical properties of this compound are summarized in the table below. These values represent a consensus from available chemical data sources.
| Property | Value | Units |
| Molecular Formula | C₅H₁₀Cl₂ | - |
| Molecular Weight | 141.04 | g/mol |
| Boiling Point | 119.2 | °C at 760 mmHg |
| Melting Point | -75.05 (estimate) | °C |
| Density | 1.05 | g/cm³ |
| Vapor Pressure | 19.27 | mmHg at 25°C |
| Flash Point | 25.33 | °C |
| Refractive Index | 1.432 | - |
| Solubility | Insoluble in water; Soluble in organic solvents | - |
Experimental Protocols
The determination of the physical properties listed above is conducted using standardized experimental methodologies. Below are outlines of typical protocols that would be employed.
Determination of Boiling Point
The boiling point of this compound is determined using a method compliant with ASTM D1078: Standard Test Method for Distillation Range of Volatile Organic Liquids .
-
Apparatus : A distillation flask, condenser, graduated cylinder for receiving the distillate, and a calibrated thermometer or temperature probe are assembled.
-
Procedure : A measured volume of this compound is placed in the distillation flask. Heat is applied, and the temperature is monitored. The initial boiling point is recorded as the temperature at which the first drop of condensate falls from the condenser. The temperature is continuously monitored as the distillation proceeds.
-
Data Analysis : The boiling range is recorded, with the primary boiling point being the stable temperature observed during the majority of the distillation.
Determination of Melting Point
The melting point, particularly for a substance that is liquid at room temperature, would be determined by its freezing point, following a procedure similar to ASTM E324: Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals .
-
Apparatus : A sample tube is placed in a cooling bath with a stirring mechanism and a calibrated temperature probe.
-
Procedure : The liquid sample is slowly cooled while being continuously stirred. The temperature is recorded at regular intervals. The freezing point is the temperature at which the temperature remains constant as the substance transitions from a liquid to a solid.
-
Data Analysis : A cooling curve is plotted (temperature vs. time). The plateau in the curve indicates the freezing point, which is equivalent to the melting point.
Determination of Density
The density of liquid this compound is measured using a digital density meter, following the principles outlined in ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter .
-
Apparatus : A calibrated digital density meter with an oscillating U-tube is used. The instrument is first calibrated with dry air and a standard of known density (e.g., pure water).
-
Procedure : A small, bubble-free sample of the liquid is injected into the U-tube. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.
-
Data Analysis : The instrument's software calculates the density of the sample based on the oscillation frequency and the calibration data. The measurement is typically performed at a controlled temperature, such as 20°C or 25°C.
Determination of Solubility
A qualitative assessment of solubility is performed using standard laboratory procedures.
-
Apparatus : Test tubes, vortex mixer, and a selection of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene).
-
Procedure : A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a larger volume of the solvent (e.g., 2 mL). The mixture is agitated vigorously using a vortex mixer.
-
Data Analysis : The mixture is visually inspected for homogeneity. If a single, clear phase is observed, the compound is considered soluble. If distinct layers or a cloudy suspension persists, it is deemed insoluble or sparingly soluble. Based on the polar nature of the C-Cl bonds and the nonpolar alkyl structure, this compound is expected to be insoluble in water but soluble in common organic solvents.
Logical Workflow for Physical Property Verification
The following diagram illustrates a logical workflow for the experimental determination and verification of the physical properties of a chemical compound like this compound.
Caption: Workflow for the verification of physical properties.
Synthesis of 1,1-Dichloro-2,2-dimethylpropane from Neopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of 1,1-dichloro-2,2-dimethylpropane, a dichlorinated derivative of neopentane (B1206597). The primary route to this compound involves the free-radical chlorination of neopentane. While the initial monochlorination of neopentane to 1-chloro-2,2-dimethylpropane (B1207488) is a high-yield and selective process, the subsequent dichlorination to the target molecule, this compound, presents significant selectivity challenges. This document provides a comprehensive overview of the reaction mechanism, a generalized experimental protocol, and the analytical data for the key compounds involved.
Introduction
Neopentane (2,2-dimethylpropane) is a highly symmetrical alkane, which makes it an interesting substrate for halogenation reactions. Due to the equivalence of all twelve of its primary hydrogens, the free-radical monochlorination of neopentane proceeds with high selectivity to yield a single product, 1-chloro-2,2-dimethylpropane.[1][2][3][4][5] The synthesis of the corresponding geminal dichloride, this compound, requires further chlorination. This step is less selective and typically results in a mixture of dichlorinated isomers. This guide will first describe the well-established monochlorination of neopentane and then address the synthesis of the target dichlorinated compound.
Reaction Mechanism: Free-Radical Chlorination
The chlorination of neopentane proceeds via a free-radical chain mechanism, which is initiated by the homolytic cleavage of chlorine gas (Cl₂), typically induced by ultraviolet (UV) light or heat.
The overall reaction can be broken down into three key stages:
-
Initiation: The process begins with the dissociation of a chlorine molecule into two highly reactive chlorine radicals (Cl•).
-
Propagation: These chlorine radicals then abstract a hydrogen atom from neopentane, forming a neopentyl radical and hydrogen chloride (HCl). The neopentyl radical subsequently reacts with another chlorine molecule to produce the chlorinated product and a new chlorine radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated when two radicals combine.
Synthesis of 1-Chloro-2,2-dimethylpropane (Monochlorination)
The monochlorination of neopentane is an efficient method for the preparation of 1-chloro-2,2-dimethylpropane due to the single type of hydrogen atom in the starting material.[6][7][8]
Experimental Protocol
A generalized protocol for the photochemical monochlorination of neopentane is as follows:
-
Apparatus Setup: A reaction vessel equipped with a gas inlet, a condenser (cooled to a low temperature to prevent the loss of volatile neopentane), and a UV lamp is assembled.
-
Reactant Charging: Liquid neopentane is charged into the reaction vessel.
-
Reaction Initiation: The UV lamp is turned on to initiate the reaction.
-
Chlorine Gas Introduction: Chlorine gas is slowly bubbled through the neopentane. The reaction is exothermic, and the temperature should be monitored and controlled.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of neopentane and the formation of 1-chloro-2,2-dimethylpropane.
-
Work-up: Once the desired conversion is achieved, the UV lamp is turned off, and the chlorine gas flow is stopped. The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any unreacted chlorine and HCl. The mixture is then washed with a dilute solution of sodium bicarbonate and then with water to neutralize and remove any remaining acid.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and then purified by fractional distillation to isolate the 1-chloro-2,2-dimethylpropane.
Synthesis of this compound (Dichlorination)
The synthesis of this compound involves the further chlorination of 1-chloro-2,2-dimethylpropane. This process is inherently less selective than the initial monochlorination, as there are now two different types of C-H bonds that can be chlorinated: the two remaining hydrogens on the C1 carbon and the nine hydrogens on the three methyl groups. This leads to the formation of a mixture of dichlorinated isomers, primarily this compound and 1,3-dichloro-2,2-dimethylpropane.
Experimental Protocol
To favor the formation of the geminal dichloride, the reaction conditions would need to be carefully controlled. A hypothetical protocol based on the principles of free-radical halogenation is provided below. Optimization of this protocol would be necessary to maximize the yield of the desired product.
-
Apparatus Setup: A similar setup to the monochlorination is used.
-
Reactant Charging: 1-Chloro-2,2-dimethylpropane is charged into the reaction vessel.
-
Reaction Initiation: The UV lamp is activated.
-
Chlorine Gas Introduction: Chlorine gas is introduced at a controlled rate. The molar ratio of chlorine to the starting material will be a critical parameter to control the extent of dichlorination.
-
Reaction Monitoring: The reaction is monitored by GC to track the formation of dichlorinated products and the consumption of the monochlorinated starting material.
-
Work-up: The work-up procedure is similar to that for the monochlorination.
-
Purification: The separation of the isomeric dichlorination products would likely be challenging and may require careful fractional distillation or preparative chromatography.
Data Presentation
Physical and Spectroscopic Data of Key Compounds
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Neopentane | 2,2-Dimethylpropane | 463-82-1 | C₅H₁₂ | 72.15 | 9.5 |
| 1-Chloro-2,2-dimethylpropane | 1-Chloro-2,2-dimethylpropane | 753-89-9 | C₅H₁₁Cl | 106.59 | 84-85 |
| This compound | This compound | 29559-54-4 | C₅H₁₀Cl₂ | 141.04 | Not readily available |
| 1,3-Dichloro-2,2-dimethylpropane | 1,3-Dichloro-2,2-dimethylpropane | 29559-55-5 | C₅H₁₀Cl₂ | 141.04 | Not readily available |
NMR Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Neopentane | 0.92 (s, 12H) | 31.5, 27.9 |
| 1-Chloro-2,2-dimethylpropane | 3.45 (s, 2H), 1.03 (s, 9H)[9] | 54.9, 32.7, 27.2 |
| This compound | Not readily available | Not readily available |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. homework.study.com [homework.study.com]
- 2. homework.study.com [homework.study.com]
- 3. vaia.com [vaia.com]
- 4. echemi.com [echemi.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. On mixing a certain alkane with chlorine and irradiating class 11 chemistry CBSE [vedantu.com]
- 9. 1-CHLORO-2,2-DIMETHYLPROPANE(753-89-9) 1H NMR spectrum [chemicalbook.com]
In-Depth Technical Guide: 1,1-Dichloro-2,2-dimethylpropane (CAS 29559-54-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known properties and potential hazards of 1,1-Dichloro-2,2-dimethylpropane (CAS 29559-54-4). Due to a significant lack of specific toxicological and biological data for this compound in publicly available literature, this guide heavily relies on data from structurally related compounds, namely short-chain chlorinated paraffins (SCCPs). This information should be used for inferential purposes and as a guide for further research.
Executive Summary
This compound, also known as neopentylidene dichloride, is a halogenated alkane. While its direct biological effects and toxicological profile are not well-documented, its structural classification as a short-chain chlorinated paraffin (B1166041) (SCCP) suggests potential for environmental persistence, bioaccumulation, and toxicity. SCCPs as a class are recognized for their potential carcinogenicity and adverse effects on the liver, kidneys, and thyroid. This guide synthesizes the available physicochemical data for this compound and provides an in-depth review of the known hazards and biological effects of SCCPs to infer its potential properties.
Chemical and Physical Properties
The known physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are estimated.
| Property | Value | Reference |
| CAS Number | 29559-54-4 | General Chemical Databases |
| Molecular Formula | C₅H₁₀Cl₂ | General Chemical Databases |
| Molecular Weight | 141.04 g/mol | General Chemical Databases |
| IUPAC Name | This compound | General Chemical Databases |
| Synonyms | Neopentylidene dichloride | General Chemical Databases |
| Melting Point | -75.05 °C (estimate) | [1] |
| Boiling Point | 149.59 °C (estimate) | [1] |
| Density | 1.090 g/cm³ | [1] |
| Refractive Index | 1.4600 | [1] |
Synthesis and Reactivity
Synthesis
A plausible synthetic route could involve the reaction of pivalaldehyde (2,2-dimethylpropanal) with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Another potential method is the reaction of an appropriate precursor with a source of dichlorocarbene.
Reactivity
As a neopentyl halide derivative, this compound is expected to exhibit low reactivity in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) due to significant steric hindrance from the bulky tert-butyl group.
Analytical Methods
Standard analytical techniques for the identification and quantification of halogenated hydrocarbons are applicable to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary method for the analysis of volatile and semi-volatile organic compounds like chlorinated alkanes.
Experimental Protocol: General GC-MS Analysis of Halogenated Hydrocarbons
-
Sample Preparation: Samples (e.g., environmental matrices, biological tissues) are extracted with a suitable organic solvent (e.g., hexane, dichloromethane). The extract is then concentrated and may be subjected to a clean-up procedure to remove interfering substances.
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms) is typically used.
-
Injector: Split/splitless or on-column injection can be employed.
-
Oven Program: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
-
MS Detection:
-
Ionization: Electron ionization (EI) is commonly used.
-
Analyzer: A quadrupole or ion trap mass analyzer separates the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion.
-
-
Data Analysis: The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for compound identification. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal or external standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The expected signals would be consistent with the neopentyl structure and the presence of a dichloromethyl group.
Hazards and Toxicology (Inferred from Short-Chain Chlorinated Paraffins)
Note: The following information is based on studies of short-chain chlorinated paraffins (SCCPs) and may not be directly applicable to this compound. However, it provides a crucial framework for understanding its potential hazards.
SCCPs are recognized as persistent organic pollutants (POPs) and are listed under the Stockholm Convention.[2] They are known to be persistent in the environment, bioaccumulative in wildlife and humans, and toxic to aquatic organisms.[3][4]
| Hazard | Description | References |
| Carcinogenicity | Classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC). Studies in rodents have shown increased incidences of tumors in the liver, thyroid, and kidneys. | [1][5] |
| Hepatotoxicity | The liver is a major target organ. Effects include increased liver weight and hepatocyte hypertrophy. | [5] |
| Nephrotoxicity | The kidneys are another primary target, with studies showing toxic effects. | [1] |
| Thyroid Disruption | SCCPs can interfere with thyroid hormone homeostasis. | [1] |
| Developmental and Reproductive Toxicity | Some studies suggest potential for developmental and reproductive effects. | [1] |
| Environmental Hazards | SCCPs are toxic to aquatic organisms at low concentrations and can be transported long distances in the environment. | [3][4] |
Biological Activity and Mechanism of Action (Inferred from SCCPs)
The biological activity of SCCPs is complex and not fully elucidated. However, several mechanisms of toxicity have been proposed.
Metabolism
The metabolism of chlorinated alkanes is a key factor in their toxicity. It is generally accepted that they can be metabolized by cytochrome P450 enzymes. The metabolic pathways for chlorinated alkanes can include hydroxylation, dehydrochlorination, and dechlorination.[6]
Caption: General metabolic pathways of chlorinated alkanes.
Signaling Pathways
The specific signaling pathways disrupted by this compound are unknown. However, based on the toxicological profile of SCCPs, it is plausible that this compound could interfere with pathways related to:
-
Oxidative Stress: The metabolism of chlorinated compounds can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[4]
-
Endocrine Disruption: SCCPs have been shown to have endocrine-disrupting effects, potentially by interacting with nuclear receptors such as the estrogen and thyroid hormone receptors.[7]
-
Peroxisome Proliferation: Some studies suggest that SCCPs can act as peroxisome proliferators, which is a known mechanism of rodent liver carcinogenesis, although its relevance to humans is debated.
Experimental Workflows
The following diagram illustrates a general workflow for the toxicological assessment of a compound like this compound.
Caption: General workflow for toxicological assessment.
Conclusion
This compound (CAS 29559-54-4) is a compound for which there is a significant lack of specific biological and toxicological data. Based on its chemical structure as a short-chain chlorinated paraffin, it is prudent to handle this compound with caution, assuming it may share the hazardous properties of this class of chemicals, including potential carcinogenicity, persistence, and bioaccumulation. Further research is critically needed to elucidate the specific properties and hazards of this compound to allow for a comprehensive risk assessment. Researchers and drug development professionals should consider the data on SCCPs as a starting point for designing studies to evaluate the safety of this compound.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. greenspec.co.uk [greenspec.co.uk]
- 4. The environmental distribution and toxicity of short-chain chlorinated paraffins and underlying mechanisms: Implications for further toxicological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorinated Paraffins - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. Assessment of the endocrine-disrupting effects of short-chain chlorinated paraffins in in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,1-Dichloro-2,2-dimethylpropane: A Technical Guide
Introduction
1,1-Dichloro-2,2-dimethylpropane, a geminal dihalide, is a halogenated organic compound with potential applications in organic synthesis and as an intermediate in the production of more complex molecules. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and industrial settings. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for the acquisition of these spectra and a plausible synthetic route.
Predicted Spectroscopic Data
Due to a lack of readily available experimental spectra in public databases, the following data has been generated based on established spectroscopic prediction models. These predictions serve as a reliable reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.25 | Singlet | 1H | -CHCl₂ |
| ~1.15 | Singlet | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~95 | -CHCl₂ |
| ~35 | -C (CH₃)₃ |
| ~25 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2950 | Strong | C-H stretch (methyl) |
| 1475-1465 | Medium | C-H bend (methyl) |
| 1370-1360 | Medium | C-H bend (t-butyl) |
| 850-800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation
| m/z | Relative Abundance | Proposed Fragment |
| 140/142/144 | Low | [M]⁺ (Molecular ion with isotope pattern) |
| 125/127 | Medium | [M-CH₃]⁺ |
| 83/85 | High | [CHCl₂]⁺ |
| 57 | Very High | [C(CH₃)₃]⁺ (tert-butyl cation) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Synthesis of this compound from Pinacolone (B1678379)
A plausible method for the synthesis of this compound is the reaction of pinacolone with a chlorinating agent such as phosphorus pentachloride.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place phosphorus pentachloride (1.1 equivalents).
-
Slowly add pinacolone (1 equivalent) to the flask.
-
The reaction mixture is gently heated to initiate the reaction.
-
After the initial exothermic reaction subsides, the mixture is refluxed until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then cooled to room temperature and poured onto crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product can be achieved by fractional distillation.
Molecular weight and formula of 1,1-Dichloro-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis protocol, and safety information for 1,1-dichloro-2,2-dimethylpropane. This document is intended to serve as a valuable resource for professionals in chemical research and development.
Chemical Identity and Physical Properties
This compound, also known as neopentyl dichloride, is a halogenated alkane. Its core chemical and physical properties are summarized below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Neopentyl dichloride |
| Molecular Formula | C₅H₁₀Cl₂[1] |
| Molecular Weight | 141.039 g/mol [1] |
| CAS Number | 29559-54-4[1][2] |
Table 2: Physical Properties of this compound
| Property | Value |
| Physical State | Liquid (predicted) |
| Boiling Point | 126.8 °C (Predicted) |
| Melting Point | -34.7 °C (Predicted) |
| Density | 1.0±0.1 g/cm³ (Predicted) |
| Flash Point | 25.3 °C (Predicted) |
Chemical Structure:
Caption: Chemical structure of this compound.
Proposed Synthesis Protocol
Reaction:
(CH₃)₃C(C=O)CH₃ + PCl₅ → (CH₃)₃C(CCl₂)CH₃ + POCl₃
Experimental Methodology
Materials:
-
Pinacolone (B1678379) (3,3-dimethyl-2-butanone)
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent the decomposition of phosphorus pentachloride.
-
Reagent Addition: Charge the flask with phosphorus pentachloride (1.1 molar equivalents). Slowly add a solution of pinacolone (1.0 molar equivalent) in anhydrous diethyl ether via the dropping funnel with gentle stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux using a heating mantle and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. This will hydrolyze the excess phosphorus pentachloride and the phosphorus oxychloride byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
References
The Reactivity of 1,1-Dichloro-2,2-dimethylpropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geminal dihalides are versatile synthons in organic chemistry, yet their reactivity is often nuanced by steric and electronic effects. This technical guide provides a comprehensive analysis of the reactivity of 1,1-dichloro-2,2-dimethylpropane, a sterically hindered geminal dihalide. The presence of the neopentyl group (a t-butyl group attached to a methylene) imparts unique reactivity patterns, particularly in nucleophilic substitution and elimination reactions. This document explores the synthesis, hydrolysis, elimination, and nucleophilic substitution reactions of this compound, supported by quantitative data, detailed experimental protocols for analogous systems, and mechanistic diagrams to elucidate key transformations. While direct applications in drug development are not widely documented, the principles governing its reactivity are pertinent to the synthesis of complex molecules in medicinal chemistry.
Introduction
This compound is a geminal dihalide characterized by the presence of two chlorine atoms on the same carbon, which is adjacent to a quaternary carbon. This structure, featuring a neopentyl framework, is of significant interest for studying the interplay of steric hindrance and electronic effects on classical organic reactions. The bulky t-butyl group dramatically influences the accessibility of the reactive center, leading to reactivity that often deviates from that of less substituted geminal dihalides. Understanding these deviations is crucial for designing synthetic routes involving this and related sterically encumbered building blocks.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties and Identifiers for this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀Cl₂ | PubChem[1] |
| Molecular Weight | 139.04 g/mol | PubChem[1] |
| CAS Number | 29559-54-4 | ChemicalBook[2] |
| IUPAC Name | This compound | PubChem[1] |
| Physical State | No data available | ECHEMI[3] |
| Boiling Point | No data available | ECHEMI[3] |
| Density | 1.05 g/cm³ | ECHEMI[3] |
| Flash Point | 25.326 °C | ECHEMI[3] |
| Vapor Pressure | 19.271 mmHg at 25°C | ECHEMI[3] |
Note: Some physical data is from safety data sheets and may be calculated rather than experimentally determined.
Synthesis of this compound
The synthesis of this compound is not extensively detailed in the literature. However, two primary analogous methods for the preparation of geminal dihalides can be considered.
Free-Radical Chlorination of Neopentane
The free-radical chlorination of 2,2-dimethylpropane (neopentane) can yield a mixture of chlorinated products, including 1-chloro-2,2-dimethylpropane (B1207488) and di- and polychlorinated isomers.[4] Controlling the reaction stoichiometry is crucial to favor the formation of the dichlorinated product.[4]
Caption: Free-radical chlorination pathway of neopentane.
From Pivalaldehyde
A general method for the synthesis of geminal dihalides involves the reaction of an aldehyde or ketone with a halogenating agent. For this compound, the reaction of pivalaldehyde (2,2-dimethylpropanal) with a reagent like phosphorus pentachloride (PCl₅) would be a plausible route.
Caption: Synthesis from pivalaldehyde.
Reactivity and Key Transformations
The reactivity of this compound is dominated by the steric hindrance imposed by the neopentyl group. This significantly impacts nucleophilic substitution and elimination reactions.
Nucleophilic Substitution
Nucleophilic substitution reactions at the dichlorinated carbon of this compound are expected to be extremely slow.
-
Sₙ2 Mechanism: The Sₙ2 pathway is severely hindered. The bulky t-butyl group on the adjacent carbon atom effectively blocks the backside attack of a nucleophile, which is a prerequisite for this mechanism. Neopentyl halides are known to be practically inert to Sₙ2 reactions, with reaction rates being up to 100,000 times slower than for corresponding propyl halides.[5]
-
Sₙ1 Mechanism: An Sₙ1 mechanism is also unfavorable. The departure of a chloride ion would generate a highly unstable primary carbocation.[6] While carbocation rearrangement via a 1,2-methyl shift to a more stable tertiary carbocation is possible under forcing Sₙ1 conditions (e.g., heating in a polar protic solvent), this is generally a slow process for neopentyl systems.[7][8]
Caption: Nucleophilic substitution pathways for this compound.
Hydrolysis
The hydrolysis of geminal dihalides is a standard method for the synthesis of aldehydes and ketones.[9] In the case of this compound, hydrolysis, typically in the presence of an aqueous base like NaOH or KOH, would be expected to yield pivalaldehyde (2,2-dimethylpropanal).[10][11] The reaction proceeds through an unstable geminal diol intermediate, which rapidly dehydrates to the corresponding carbonyl compound.[10][12]
Experimental Protocol (Analogous to Hydrolysis of 2,2-Dichloropropane):
-
A mixture of the geminal dihalide and an aqueous solution of sodium or potassium hydroxide (B78521) is prepared.
-
The mixture is heated under reflux for a specified period to drive the hydrolysis.
-
Upon completion, the reaction mixture is cooled, and the organic product is separated, for instance, by distillation or extraction.
-
The crude product is then purified, typically by fractional distillation.
Caption: Workflow for the hydrolysis of this compound.
Elimination Reactions
Elimination reactions of this compound are also atypical due to its structure.
-
β-Elimination (E2): A standard E2 reaction is not possible as there are no hydrogen atoms on the β-carbon (the quaternary carbon of the t-butyl group).[13]
-
Reaction with Strong Base: Treatment with a very strong base, such as sodium amide (NaNH₂), could potentially lead to a double dehydrohalogenation to form an alkyne. This is a common reaction for other geminal dihalides.[14] However, for this compound, this would require rearrangement or a different mechanism. It has been suggested that for the related 1-chloro-2,2-dimethylpropane, reaction with alcoholic KOH might proceed via a methyl shift.[13] A similar rearrangement could be envisioned for the geminal dihalide under harsh basic conditions, though this is speculative.
Table 2: Summary of Reactivity for this compound
| Reaction Type | Reagents | Plausible Product(s) | Key Mechanistic Features |
| Sₙ2 Substitution | Nucleophile (e.g., CN⁻, OR⁻) | No significant reaction | Severe steric hindrance from the neopentyl group blocks backside attack.[5] |
| Sₙ1 Substitution | Polar protic solvent (e.g., H₂O, ROH), heat | Rearranged alcohol/ether | Formation of an unstable primary carbocation, followed by a slow 1,2-methyl shift.[7][8] |
| Hydrolysis | H₂O, aq. base (e.g., NaOH) | Pivalaldehyde | Formation of an unstable geminal diol intermediate.[9][10] |
| β-Elimination (E2) | Base (e.g., EtO⁻) | No reaction | No β-hydrogens available for abstraction.[13] |
| Double Elimination | Strong base (e.g., NaNH₂) | 3,3-Dimethyl-1-butyne (speculative, via rearrangement) | Would require a skeletal rearrangement prior to or during elimination. |
Relevance in Drug Development
Currently, there is no direct evidence in the reviewed literature of this compound being used as a key intermediate or pharmacophore in drug development. Geminal diheteroatomic motifs, in general, can be found in some drug candidates, but their potential for chemical lability is a consideration in drug design.[15] The primary value of studying compounds like this compound for medicinal chemists lies in understanding the fundamental principles of steric hindrance. This knowledge is critical when designing complex molecules where controlling reactivity at specific sites is paramount. The inertness of the neopentyl halide system to substitution can be exploited to direct reactions to other parts of a molecule.
Conclusion
This compound exhibits a unique reactivity profile that is largely dictated by the severe steric hindrance of its neopentyl structure. It is highly resistant to standard Sₙ2 reactions and only undergoes Sₙ1 reactions slowly and with rearrangement under forcing conditions. Hydrolysis to the corresponding aldehyde, pivalaldehyde, is a feasible transformation, proceeding through a transient geminal diol. Standard β-elimination pathways are inaccessible due to the lack of β-hydrogens. While not currently a prominent structure in medicinal chemistry, the principles governing its reactivity provide valuable insights for synthetic chemists in all fields, including drug development, where the strategic use of sterically demanding groups is a powerful tool for achieving selectivity in complex syntheses. Further research into catalytic methods may unlock new synthetic applications for this and other sterically hindered geminal dihalides.
References
- 1. This compound | C5H10Cl2 | CID 23264313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 29559-54-4 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. alk1a1 [ursula.chem.yale.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. gauthmath.com [gauthmath.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 10. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]
- 11. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 15. Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. | Semantic Scholar [semanticscholar.org]
Stability and Storage of 1,1-Dichloro-2,2-dimethylpropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1-Dichloro-2,2-dimethylpropane. The information is compiled from safety data sheets and literature on related halogenated hydrocarbons, offering insights into its chemical behavior and handling protocols.
Chemical Stability Profile
This compound, a member of the neopentyl halide family, is generally considered to be chemically stable under standard ambient conditions, including room temperature and in the absence of light. Its low reactivity is largely attributed to the significant steric hindrance provided by the bulky tert-butyl group adjacent to the carbon atom bearing the chlorine atoms. This steric bulk effectively shields the molecule from backside nucleophilic attack, rendering it highly resistant to bimolecular substitution (SN2) reactions.[1][2][3]
While direct unimolecular substitution (SN1) pathways might be considered, they are energetically unfavorable due to the formation of a highly unstable primary carbocation. Under forcing SN1 conditions, such as elevated temperatures in a polar protic solvent, the compound may undergo slow solvolysis, which is often accompanied by a 1,2-methyl shift to form a more stable tertiary carbocation, leading to rearranged products.[1][2]
Quantitative Stability Data
| Property | Value | Reference |
| Flash Point | 25.326 °C | [4] |
| Vapor Pressure | 19.271 mmHg at 25 °C | [4] |
Note: This table will be updated as more specific quantitative stability data becomes available.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended:
-
Temperature: Store in a cool, dry place.[4]
-
Container: Keep in a tightly closed container.[4]
-
Ventilation: Store in a well-ventilated area.[4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Potential Degradation Pathways
Based on studies of analogous chlorinated alkanes, the following degradation pathways can be postulated for this compound under stress conditions:
-
Thermal Decomposition: At elevated temperatures, halogenated alkanes can undergo dehydrochlorination (elimination of HCl) or homolytic cleavage of the carbon-chlorine bond to form radical intermediates.
-
Photodegradation: Exposure to ultraviolet (UV) radiation can induce the formation of free radicals, leading to degradation. Photostimulated reactions of neopentyl halides with certain nucleophiles have been observed.[5]
-
Hydrolysis: While generally slow for alkyl halides, under forcing conditions (e.g., high temperature, presence of a catalyst), hydrolysis can occur, leading to the substitution of chlorine atoms with hydroxyl groups.
-
Oxidation: Reaction with strong oxidizing agents can lead to the decomposition of the molecule.
The following diagram illustrates the key factors influencing the stability of this compound and its potential degradation routes.
Caption: Factors influencing the stability of this compound.
Experimental Protocol for Stability Assessment (General)
A comprehensive stability assessment of this compound should involve forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8][9] The following is a generalized protocol based on industry best practices for halogenated hydrocarbons.
5.1. Objective
To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
5.2. Materials and Methods
-
Test Substance: this compound, high purity grade.
-
Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide, and suitable organic solvents (e.g., acetonitrile, methanol).
-
Apparatus: HPLC with a suitable detector (e.g., UV, MS), GC-MS, pH meter, calibrated oven, photostability chamber.
5.3. Forced Degradation Studies
Expose samples of this compound to the following conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid material to 80°C for 48 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
5.4. Analytical Method
A stability-indicating method, typically a gradient reverse-phase HPLC method or a GC-MS method, should be developed and validated to separate the parent compound from any potential degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness.
5.5. Data Analysis
Analyze the stressed samples at appropriate time points. Quantify the amount of parent compound remaining and identify and quantify any degradation products. The peak purity of the parent compound should be assessed to ensure that no co-eluting peaks are present.
The following diagram outlines a general workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. Photostimulated reactions of neopentyl halides with nucleophiles by the S RN 1 mechanism | Zendy [zendy.io]
- 6. longdom.org [longdom.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Synthesis of 1,1-Dichloro-2,2-dimethylpropane: A Comprehensive Literature Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthetic routes for 1,1-dichloro-2,2-dimethylpropane, also known as neopentyl dichloride. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. This document outlines the primary synthetic strategies, providing detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a geminal dihalide characterized by a neopentyl scaffold. The steric hindrance imparted by the quaternary carbon atom and the presence of two chlorine atoms on the adjacent carbon make it a unique synthon for introducing the bulky and lipophilic neopentyl group in medicinal chemistry. The synthesis of this compound, however, presents challenges due to the potential for rearrangement reactions and the difficulty in controlling selectivity during direct chlorination. This review focuses on the most viable methods for its preparation.
Synthetic Approaches
Two principal strategies have been identified for the synthesis of this compound: the chlorination of a carbonyl precursor and the direct dichlorination of neopentane (B1206597).
Synthesis from a Carbonyl Precursor: The Pivaldehyde Route
The most promising and selective method for the synthesis of this compound involves the reaction of pivaldehyde (2,2-dimethylpropanal) with a chlorinating agent, most notably phosphorus pentachloride (PCl₅). This reaction is analogous to the well-documented conversion of ketones to geminal dichlorides.
A detailed study on the chlorination of pinacolone (B1678379) (3,3-dimethyl-2-butanone), a structural isomer of pivaldehyde, using phosphorus pentachloride provides a foundational experimental protocol that can be adapted for pivaldehyde. The reaction proceeds by the conversion of the carbonyl group to a dichloromethylene group.
This protocol is adapted from the procedure for the chlorination of pinacolone.
Materials:
-
Pivaldehyde (2,2-dimethylpropanal)
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and an addition funnel is charged with phosphorus pentachloride.
-
Anhydrous diethyl ether is added to the flask to create a slurry.
-
The flask is cooled in an ice bath, and a solution of pivaldehyde in anhydrous diethyl ether is added dropwise from the addition funnel with vigorous stirring over a period of 1-2 hours.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
The reaction mixture is cooled in an ice bath, and crushed ice is slowly added to decompose the excess phosphorus pentachloride.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined ethereal layers are washed with a saturated sodium bicarbonate solution until the effervescence ceases, and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The crude product is purified by fractional distillation to yield this compound.
Quantitative Data Summary
While specific yield data for the reaction with pivaldehyde is not available in the reviewed literature, the analogous reaction with pinacolone provides a useful benchmark.
| Starting Material | Reagent | Reaction Time (reflux) | Yield of Dichlorinated Product |
| Pinacolone | PCl₅ | 4 hours | 75% |
Data adapted from a study on pinacolone chlorination.
Free-Radical Dichlorination of Neopentane
A more direct but less selective approach to this compound is the free-radical dichlorination of neopentane (2,2-dimethylpropane). This method involves the reaction of neopentane with chlorine gas under UV irradiation. While this method is atom-economical, it typically leads to a mixture of mono-, di-, and polychlorinated products. Furthermore, within the dichlorinated fraction, both this compound and 1,3-dichloro-2,2-dimethylpropane can be formed.
Controlling the reaction conditions, such as the stoichiometry of the reactants and the reaction time, is crucial to maximize the yield of the desired geminal dichloride. However, achieving high selectivity for the 1,1-dichloro isomer remains a significant challenge due to the statistical nature of free-radical halogenation.
Materials:
-
Neopentane (gas or liquefied under pressure)
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)
-
UV lamp
Procedure:
-
A solution of neopentane in an inert solvent is prepared in a quartz reaction vessel.
-
The solution is irradiated with a UV lamp while chlorine gas is bubbled through the mixture at a controlled rate.
-
The reaction is monitored by gas chromatography (GC) to follow the formation of products.
-
Upon completion, the reaction mixture is purged with an inert gas to remove excess chlorine and HCl.
-
The solvent is carefully removed, and the product mixture is separated by fractional distillation.
Due to the formation of multiple products, the isolation of pure this compound from this reaction can be challenging and may result in lower overall yields compared to the carbonyl chlorination method.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the synthetic pathways described.
Caption: Synthesis of this compound from pivaldehyde.
Caption: Free-radical dichlorination of neopentane leading to a mixture of products.
Conclusion
The synthesis of this compound is most effectively and selectively achieved through the chlorination of pivaldehyde using phosphorus pentachloride. This method offers a clear and controllable reaction pathway to the desired geminal dichloride. While the direct dichlorination of neopentane is a more atom-economical route, it suffers from a lack of selectivity, leading to a mixture of chlorinated products that necessitates challenging purification steps. For researchers and professionals in drug development requiring a pure and well-defined starting material, the synthesis from pivaldehyde is the recommended approach. Further research into optimizing the reaction conditions for the pivaldehyde route and developing more selective direct chlorination methods would be of significant value to the scientific community.
Technical Guide: Safety Data for 1,1-Dichloro-2,2-dimethylpropane
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on available safety data sheets. For many specific metrics related to 1,1-Dichloro-2,2-dimethylpropane, data is not available in the public domain. Always consult the original Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Section 1: Chemical Identification
This section provides the basic identification details for this compound.
| Identifier | Data |
| Chemical Name | This compound |
| CAS Number | 29559-54-4[1][2] |
| Molecular Formula | C5H10Cl2[3] |
| Synonyms | Neopentylidene dichloride, 1,1-dichloro-2,2-dimethyl-propane[1] |
| Recommended Use | Industrial and scientific research[1] |
Section 2: Hazard Identification
Based on available documentation, a definitive GHS classification for this compound is not provided. The process for hazard classification is a systematic evaluation of available data against established criteria.
Caption: General workflow for GHS hazard classification and communication.
-
GHS Label Elements: Pictograms, signal words, and hazard/precautionary statements are not available as a formal classification has not been determined in the reviewed sources[1].
-
Other Hazards: No information available on other hazards[1].
Section 3: Composition and Information on Ingredients
| Component | CAS Number | Concentration |
| This compound | 29559-54-4 | 100%[1] |
Section 4: First-Aid Measures
The following are general first-aid measures. If exposure occurs, seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled[1].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water[1].
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes. Consult a doctor[1].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person[1].
Caption: Decision workflow for first-aid response to chemical exposure.
Section 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[1].
-
Specific Hazards: Specific hazards arising from the chemical are not available. Vapors of similar chlorinated compounds may form explosive mixtures with air[4].
-
Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[1].
Section 6: Accidental Release Measures
-
Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and wear personal protective equipment, including chemical-impermeable gloves. Remove all sources of ignition and evacuate personnel to safe areas[1].
-
Environmental Precautions: Prevent the substance from entering drains or waterways[1].
-
Methods for Cleaning Up: Contain the spill and collect with a suitable absorbent material. Dispose of the collected material in accordance with local, state, and federal regulations. Use spark-proof tools and explosion-proof equipment[1].
Caption: Logical workflow for responding to a chemical spill.
Section 7: Handling and Storage
-
Safe Handling: Handle in a well-ventilated area. Wear suitable protective clothing and avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge and use non-sparking tools[1]. Keep away from heat, sparks, and open flames.
-
Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers[1].
Section 8: Exposure Controls and Personal Protection
-
Exposure Limits: Occupational exposure limit values are not available[1].
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical and ventilating equipment[5].
-
Personal Protective Equipment (PPE):
References
Methodological & Application
Application Notes and Protocols for 1,1-Dichloro-2,2-dimethylpropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dichloro-2,2-dimethylpropane, also known as neopentylidene dichloride, is a geminal dihalide characterized by the sterically demanding neopentyl group. This structural feature significantly influences its reactivity, making it a subject of interest in organic synthesis. The bulky tert-butyl group attached to the dichloromethyl carbon creates considerable steric hindrance, which governs the types of reactions the molecule can undergo and the conditions required. These application notes provide an overview of its synthetic utility, focusing on its hydrolysis to 2,2-dimethylpropanal and exploring its potential in other transformations. Detailed experimental protocols for key reactions are provided to guide researchers in utilizing this compound.
Application 1: Synthesis of 2,2-Dimethylpropanal (Pivaldehyde) via Hydrolysis
A primary and well-established application of this compound is its conversion to 2,2-dimethylpropanal, commonly known as pivaldehyde. This transformation is a classic example of the hydrolysis of a terminal geminal dihalide. The reaction proceeds through a nucleophilic substitution mechanism, where the two chlorine atoms are replaced by hydroxyl groups to form an unstable gem-diol. This intermediate readily eliminates a molecule of water to yield the corresponding aldehyde.
The general reaction scheme is as follows:
Caption: Hydrolysis of this compound.
Experimental Protocol: Hydrolysis of this compound
This protocol outlines the hydrolysis of this compound to 2,2-dimethylpropanal using an aqueous base.
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place a solution of potassium hydroxide (2.5 equivalents) in water.
-
Addition of Reactant: To the stirred aqueous base, add this compound (1.0 equivalent).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude 2,2-dimethylpropanal can be purified by distillation.
Quantitative Data
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| This compound | 141.04 | 1.0 |
| Potassium Hydroxide | 56.11 | 2.5 |
| Product | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Yield (%) |
| 2,2-Dimethylpropanal | 86.13 | 74-75 | >80 |
Application 2: Potential Use in Organometallic Chemistry
The reaction of this compound with organometallic reagents, such as Grignard reagents or organolithium compounds, is an area of potential synthetic utility. However, the significant steric hindrance presented by the neopentyl group is expected to make these reactions challenging.
Reaction with Magnesium (Grignard Reagent Formation)
The formation of a Grignard reagent from this compound is not a straightforward process. The presence of two chlorine atoms and the sterically hindered nature of the substrate can lead to side reactions, such as elimination or Wurtz-type coupling. The direct formation of a stable Grignard reagent from this compound is not a conventional or reliable method.
Reaction with Organolithium Reagents
The reaction of geminal dihalides with strong bases like organolithium reagents can lead to the formation of carbenes or undergo metal-halogen exchange. For this compound, treatment with a strong base like n-butyllithium could potentially generate a neopentylidene carbene intermediate. This reactive intermediate could then participate in various cycloaddition or insertion reactions. However, specific literature detailing this transformation for this compound is scarce, likely due to the challenging nature of handling the sterically hindered substrate and the potential for competing side reactions.
The proposed pathway for carbene formation is illustrated below:
Caption: Proposed formation of neopentylidene carbene.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical relationship between the starting material and its primary synthetic application, along with a generalized experimental workflow.
Caption: Synthetic pathway and experimental workflow.
Conclusion
This compound serves as a valuable precursor for the synthesis of 2,2-dimethylpropanal through a straightforward hydrolysis reaction. The significant steric hindrance imparted by the neopentyl group, while posing challenges for other transformations like those involving organometallic reagents, makes its reactivity profile unique. Further research into the reactions of this sterically encumbered geminal dihalide could unveil novel synthetic methodologies. The provided protocols and data serve as a foundation for researchers to explore the utility of this compound in their synthetic endeavors.
Application Notes and Protocols for the Dehydrohalogenation of 1,1-Dichloro-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dehydrohalogenation of 1,1-dichloro-2,2-dimethylpropane using strong bases. This reaction is a potential route for the synthesis of 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene), a valuable intermediate in pharmaceutical and materials science applications. This document outlines the theoretical reaction pathway, potential side reactions, experimental protocols, and relevant data.
Introduction
The dehydrohalogenation of geminal dihalides is a classical method for the synthesis of alkynes.[1][2] This reaction typically proceeds via a double elimination (E2) mechanism when treated with a strong, non-nucleophilic base.[3][4] For this compound, the anticipated product of a successful double dehydrohalogenation is 3,3-dimethyl-1-butyne.
However, the neopentyl structure of the substrate introduces a significant potential for molecular rearrangement, which can lead to the formation of isomeric alkene byproducts.[5][6][7] This is a critical consideration for any synthetic planning involving this substrate. These notes will address both the desired reaction and the potential for rearrangement.
Data Presentation
Table 1: Physical and Spectroscopic Data of the Desired Product: 3,3-dimethyl-1-butyne
| Property | Value |
| Molecular Formula | C₆H₁₀ |
| Molecular Weight | 82.14 g/mol |
| Boiling Point | 37-38 °C |
| Melting Point | -78 °C |
| Density | 0.667 g/mL at 25 °C |
| ¹H NMR (CDCl₃) | δ 1.95 (s, 1H), 1.25 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ 87.4, 68.5, 30.9, 27.8 |
| IR (neat) | ν 3310 (≡C-H), 2970 (C-H), 2105 (C≡C) cm⁻¹ |
Reaction Mechanism and Potential for Rearrangement
The reaction of this compound with a strong base like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) is expected to proceed through a sequential E2 elimination.[3][8] The first elimination yields a vinylic chloride intermediate, which then undergoes a second elimination to form the alkyne.
However, the neopentyl carbon skeleton is known to be susceptible to rearrangement, particularly under conditions that can generate carbocationic character.[5][7] While the E2 mechanism is concerted and does not involve a discrete carbocation intermediate, the highly strained nature of the transition state or competing E1 mechanisms could promote a methyl shift. This would lead to the formation of a more stable tertiary carbocation, which would then be deprotonated to yield rearranged alkenes such as 2-methyl-2-butene (B146552) and 2-methyl-1-butene.[7] The choice of a strong, sterically hindered base and non-polar, aprotic solvents can favor the E2 pathway and minimize rearrangement.
Diagrams
Caption: Desired vs. Potential Rearrangement Pathways.
Caption: General Experimental Workflow.
Experimental Protocols
Note: The following protocols are representative and based on general procedures for double dehydrohalogenation reactions.[3][9] Optimization of reaction conditions (temperature, time, solvent, and base) is recommended to maximize the yield of the desired alkyne and minimize rearrangement products.
Protocol 1: Dehydrohalogenation using Sodium Amide (NaNH₂) in Mineral Oil
Materials:
-
This compound
-
Sodium amide (NaNH₂) in mineral oil
-
Anhydrous toluene (B28343) or mineral oil (as solvent)
-
Ice water
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen inlet
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Under a nitrogen atmosphere, place a suspension of sodium amide (2.2 equivalents) in anhydrous toluene in the flask.
-
Heat the suspension to a gentle reflux with vigorous stirring.
-
Add a solution of this compound (1 equivalent) in anhydrous toluene dropwise from the dropping funnel over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction by GC-MS if possible.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of ice water to decompose any unreacted sodium amide.
-
Add saturated ammonium chloride solution to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and carefully remove the solvent by distillation.
-
Purify the crude product by fractional distillation, collecting the fraction corresponding to 3,3-dimethyl-1-butyne (b.p. 37-38 °C).
Protocol 2: Dehydrohalogenation using Potassium tert-Butoxide (KOtBu) in DMSO
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Ice water
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMSO.
-
Cool the solution in an ice bath and add potassium tert-butoxide (2.5 equivalents) portion-wise over 30 minutes, keeping the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Pour the reaction mixture into a flask containing ice water.
-
Extract the aqueous mixture with pentane (4 x 50 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and carefully remove the pentane by distillation.
-
Purify the product by fractional distillation.
Safety Information
-
This compound: This compound should be handled in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.[1]
-
Strong Bases (NaNH₂, KOtBu): Sodium amide and potassium tert-butoxide are highly reactive, corrosive, and moisture-sensitive.[9] They can cause severe burns. Handle these reagents under an inert atmosphere and away from water.[9]
-
Solvents: Toluene, diethyl ether, and pentane are flammable. DMSO is an irritant and can facilitate the absorption of other chemicals through the skin. Handle all solvents with appropriate care in a fume hood.
-
Product: 3,3-dimethyl-1-butyne is a flammable liquid.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[1]
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Neopentyl bromide undergoes dehydrohalogenation to class 12 chemistry CBSE [vedantu.com]
- 6. gauthmath.com [gauthmath.com]
- 7. The dehydrohalogenation of neopentyl bromide with alcoholic KOH mainly gives [allen.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Experimental Reactions Involving 1,1-Dichloro-2,2-dimethylpropane
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following experimental protocols are based on established principles of organic chemistry. Due to the limited specific literature on 1,1-dichloro-2,2-dimethylpropane, these represent proposed methodologies and should be undertaken with appropriate safety precautions and optimization by qualified personnel.
Introduction
This compound, a geminal dihalide featuring a sterically demanding neopentyl group, presents unique challenges and opportunities in synthetic chemistry. The bulky tert-butyl moiety significantly hinders backside nucleophilic attack, rendering S(_N)2 reactions exceedingly slow. Concurrently, the formation of a primary carbocation is energetically unfavorable, making S(_N)1 pathways also unlikely, though rearrangements can be induced under forcing conditions. This document provides detailed theoretical protocols for the synthesis and potential transformations of this compound, which may serve as a precursor to novel sterically encumbered molecules.
Synthesis of this compound
The synthesis of this compound is not widely documented. A plausible approach is the free-radical chlorination of 1-chloro-2,2-dimethylpropane (B1207488). This method is anticipated to produce a mixture of chlorinated products, necessitating careful purification.
Experimental Protocol: Free-Radical Chlorination
Objective: To synthesize this compound via the free-radical chlorination of 1-chloro-2,2-dimethylpropane.
Materials:
-
1-Chloro-2,2-dimethylpropane (Neopentyl chloride)
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene (B151609) or carbon tetrachloride
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for inert atmosphere reactions
-
UV lamp (optional, for initiation)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 1-chloro-2,2-dimethylpropane (1.0 equivalent) in anhydrous benzene.
-
Add a catalytic amount of AIBN (0.02 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 80°C) using a heating mantle.
-
From the dropping funnel, add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous benzene dropwise over 1-2 hours.
-
Continue refluxing for an additional 2-4 hours, monitoring the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a stirred 5% NaHCO₃ solution to quench excess sulfuryl chloride and neutralize acidic byproducts.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product, a mixture of chlorinated propanes, should be purified by fractional distillation under reduced pressure.
Data Presentation: Synthesis Parameters
| Parameter | Specification |
| Starting Material | 1-Chloro-2,2-dimethylpropane |
| Chlorinating Agent | Sulfuryl Chloride |
| Initiator | AIBN |
| Solvent | Anhydrous Benzene |
| Reaction Temperature | ~ 80°C (Reflux) |
| Reaction Time | 3-6 hours |
| Expected Major Products | This compound, 1,3-dichloro-2,2-dimethylpropane |
| Purification | Fractional Distillation |
Experimental Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Reactions of this compound
Dehydrohalogenation Reaction
A standard β-elimination is not feasible due to the absence of hydrogen atoms on the quaternary β-carbon. Under forcing conditions with a strong, sterically hindered base, an α-elimination to form a carbene or a rearrangement might be induced.
3.1.1. Experimental Protocol: Elimination with a Strong Base
Objective: To attempt the dehydrohalogenation of this compound.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Standard glassware for inert atmosphere reactions
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend potassium tert-butoxide (2.5 equivalents) in anhydrous DMSO.
-
To the stirred suspension, add this compound (1.0 equivalent) via syringe.
-
Heat the mixture to 100-120°C and stir for 12-24 hours, monitoring by GC-MS for the consumption of starting material.
-
Cool the reaction to room temperature and carefully quench by adding saturated NH₄Cl solution.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Analyze the crude product by NMR spectroscopy and GC-MS to identify any potential rearranged alkene products.
Data Presentation: Dehydrohalogenation Parameters
| Parameter | Specification |
| Substrate | This compound |
| Base | Potassium tert-butoxide |
| Solvent | Anhydrous DMSO |
| Reaction Temperature | 100-120°C |
| Anticipated Product | Rearranged monochloroalkene (e.g., 1-chloro-3,3-dimethyl-1-butene) or no reaction. |
Logical Pathway for Dehydrohalogenation
Applications of 1,1-Dichloro-2,2-dimethylpropane and Structurally Related Compounds in Agrochemical Synthesis: Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
This document outlines the applications of compounds structurally related to 1,1-dichloro-2,2-dimethylpropane in the synthesis of agrochemicals. While direct and specific applications of this compound in agrochemical manufacturing are not extensively documented in publicly available literature, the neopentyl backbone and gem-dichloro functionalities are present in various molecules of interest in the agricultural sector. This report explores the synthetic utility of closely related and commercially significant compounds, providing context and potential synthetic routes where the title compound or its derivatives could theoretically be employed.
Introduction: The Neopentyl Moiety in Agrochemicals
The 2,2-dimethylpropyl (neopentyl) group is a valuable structural motif in medicinal and agrochemical design. Its bulky nature can confer steric hindrance, which may enhance metabolic stability, improve selectivity, and influence the binding affinity of a molecule to its biological target. While this compound itself is not a widely cited agrochemical intermediate, its structural isomer, 2,2-dimethyl-1,3-dichloropropane, is noted for its use in the production of pharmaceuticals and agrochemicals.[1][2] Furthermore, pivaldehyde (2,2-dimethylpropanal), which shares the neopentyl carbon skeleton, serves as a key intermediate in the synthesis of various crop protection agents.[3][4][5][6]
Pivaldehyde as a Versatile Precursor in Agrochemical Synthesis
Pivaldehyde is a commercially significant intermediate used in the synthesis of a range of agrochemicals.[3][4][5] Its utility stems from the reactivity of the aldehyde group, which allows for the construction of more complex molecules containing the sterically demanding neopentyl group.
Synthesis of Fungicides
The neopentyl group is a key component of the fungicide penconazole (B33189). The synthesis of penconazole involves the reaction of a ketone with a triazole-containing Grignard reagent, where the neopentyl ketone precursor can be derived from pivaldehyde.
Hypothetical Synthetic Workflow for a Neopentyl-Containing Fungicide Intermediate:
Caption: Synthetic pathway from pivaldehyde to a neopentyl-containing fungicide.
Experimental Protocol: Synthesis of a Neopentyl Ketone Intermediate
This protocol is a generalized procedure for the synthesis of a neopentyl ketone, a common intermediate in the production of certain agrochemicals.
Materials:
-
Pivaldehyde
-
Aryl or alkyl magnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane
-
Saturated aqueous ammonium (B1175870) chloride
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Grignard Reaction:
-
To a solution of the Grignard reagent in anhydrous diethyl ether at 0 °C, add pivaldehyde dropwise under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary neopentyl alcohol.
-
-
Oxidation:
-
Dissolve the crude alcohol in dichloromethane.
-
Add PCC in one portion and stir at room temperature for 2 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel.
-
Concentrate the filtrate under reduced pressure to yield the crude neopentyl ketone.
-
Purify the ketone by column chromatography or distillation.
-
Quantitative Data (Illustrative):
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield |
| Grignard Reaction | Pivaldehyde | R-MgBr | Secondary Neopentyl Alcohol | 85-95% |
| Oxidation | Secondary Alcohol | PCC | Neopentyl Ketone | 80-90% |
Potential Applications of this compound
While direct applications are not well-documented, the chemical structure of this compound suggests potential utility in the synthesis of agrochemicals featuring a gem-dihalogenated neopentyl moiety. The gem-dichloro group can serve as a precursor to other functional groups or be a part of the final active ingredient.
Hypothetical Synthesis of a gem-Dichlorocyclopropane Analogue
The gem-dichloro group can be a precursor for the formation of a cyclopropane (B1198618) ring, a structural feature present in some pyrethroid insecticides. Although the starting material for pyrethroids is typically different, a hypothetical pathway could be envisioned.
Logical Relationship for a Hypothetical Transformation:
Caption: Hypothetical conversion to a gem-dichlorocyclopropane derivative.
Potential as a Building Block for Herbicides
The neopentyl group can be found in some herbicides. The chlorine atoms of this compound could potentially be substituted to introduce other functionalities.
Experimental Protocol: Hypothetical Nucleophilic Substitution
This protocol describes a hypothetical nucleophilic substitution reaction on this compound.
Materials:
-
This compound
-
Nucleophile (e.g., sodium phenoxide)
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound and the nucleophile in the solvent.
-
Heat the reaction mixture to a temperature sufficient to promote substitution (e.g., 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Note: The reactivity of the chlorine atoms in this compound towards nucleophilic substitution may be low due to steric hindrance from the neopentyl group. Reaction conditions would need to be optimized.
Conclusion
While this compound is not a prominent starting material in documented agrochemical syntheses, its structural features are relevant to the field. The neopentyl group, often introduced via pivaldehyde, is a key component in several commercial agrochemicals, contributing to their efficacy and stability. The gem-dichloro moiety also has potential applications, particularly as a precursor to other functional groups. Further research into the reactivity of this compound could reveal novel synthetic pathways for the development of new crop protection agents. The protocols and pathways presented here for related compounds provide a foundation for such exploratory research.
References
Application of 1,1-Dichloro-2,2-dimethylpropane in the Synthesis of Cyclopropane Derivatives: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic utility of 1,1-dichloro-2,2-dimethylpropane as a precursor for various cyclopropane (B1198618) derivatives. While the primary literature on the direct application of this specific compound is limited, its reactivity can be inferred from the well-established chemistry of other gem-dichlorocyclopropanes. This guide outlines key synthetic transformations, including reductive dechlorination to access the parent 2,2-dimethylcyclopropane scaffold and potential functionalization pathways. Detailed experimental protocols, adapted from methodologies for analogous compounds, are provided to facilitate research and development in areas where the dimethylcyclopropane motif is of interest, such as in the design of novel therapeutic agents and agrochemicals.
Introduction to the Synthetic Potential of this compound
The cyclopropane ring is a valuable structural motif in medicinal chemistry, often conferring unique conformational rigidity, metabolic stability, and enhanced biological activity to parent molecules. This compound serves as a readily accessible starting material for the synthesis of various 2,2-dimethylcyclopropane derivatives. The presence of the two chlorine atoms on the same carbon atom provides a handle for reductive processes to yield the corresponding hydrocarbon or for more advanced transformations.
The primary synthetic application detailed herein is the reductive dechlorination of this compound. This transformation is crucial as it opens the gateway to the 2,2-dimethylcyclopropane core structure, which can be a key component in more complex molecular architectures.
Key Synthetic Transformations and Protocols
The principal transformation for converting this compound into a synthetically useful cyclopropane derivative is the removal of the chlorine atoms. This can be achieved through complete reduction to the hydrocarbon or potentially through a stepwise reduction to the monochlorinated intermediate.
Application 1: Synthesis of 2,2-Dimethylcyclopropane via Reductive Dechlorination
The complete removal of both chlorine atoms from this compound yields 2,2-dimethylcyclopropane. This reaction is typically achieved using a dissolving metal reduction, with sodium in liquid ammonia (B1221849) being a classic and effective method for the reduction of gem-dihalocyclopropanes.[1][2]
Reaction Principle: The reaction involves the transfer of electrons from the sodium metal to the carbon-chlorine bonds, leading to their cleavage and the formation of the corresponding hydrocarbon.
Experimental Protocol: Reductive Dechlorination with Sodium in Liquid Ammonia
This protocol is adapted from general procedures for the reduction of gem-dihalocyclopropanes.[1]
Materials:
-
This compound
-
Anhydrous liquid ammonia
-
Sodium metal
-
Anhydrous ethanol (B145695) (for quenching)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense anhydrous liquid ammonia into the flask.
-
To the stirred liquid ammonia, add small, freshly cut pieces of sodium metal until a persistent blue color is obtained, indicating the presence of solvated electrons.
-
Dissolve this compound in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium-ammonia solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, maintaining the blue color by adding more sodium if necessary.
-
Upon completion of the reaction (monitored by TLC or GC analysis of quenched aliquots), cautiously quench the excess sodium by the dropwise addition of anhydrous ethanol until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
To the residue, add cold saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.
-
The crude 2,2-dimethylcyclopropane can be purified by fractional distillation.
Quantitative Data:
| Starting Material | Product | Reducing Agent | Solvent | Reported Yield (%) |
| gem-Dichlorocyclopropanes | Cyclopropanes | Na/NH₃ | Liquid Ammonia | Generally High |
Logical Workflow for Reductive Dechlorination
Caption: Experimental workflow for the synthesis of 2,2-dimethylcyclopropane.
Potential Future Applications and Synthetic Routes
While direct, well-documented protocols for other transformations of this compound are scarce, the principles of organometallic chemistry suggest several plausible synthetic pathways that could be explored.
Potential Application 2: Synthesis of Monochlorinated Cyclopropane Derivatives
The stepwise reduction of this compound would lead to 1-chloro-2,2-dimethylcyclopropane. Reagents like tributyltin hydride are known to effect monodehalogenation of gem-dihalocyclopropanes.[1] This monochlorinated intermediate could serve as a precursor for further functionalization through nucleophilic substitution or cross-coupling reactions.
Proposed Reaction Pathway
Caption: Potential two-step synthesis of functionalized cyclopropanes.
Potential Application 3: Generation of a Cyclopropyl (B3062369) Anion Equivalent
Treatment of this compound with an organolithium reagent, such as n-butyllithium, could potentially lead to a lithium-halogen exchange, generating a highly reactive cyclopropyl lithium species. This intermediate could then be trapped with various electrophiles to introduce a wide range of functional groups onto the cyclopropane ring.
Conclusion
This compound represents a valuable, though currently underutilized, starting material for the synthesis of 2,2-dimethylcyclopropane derivatives. The primary and most reliable transformation is its complete reductive dechlorination to yield the parent hydrocarbon, 2,2-dimethylcyclopropane. The provided protocol for this reaction, based on established methods for analogous compounds, offers a solid foundation for researchers to access this important structural motif. Further exploration into stepwise reductions and organometallic transformations of this compound is warranted and holds the potential to unlock a wider array of functionalized cyclopropane derivatives for applications in drug discovery and materials science. Researchers are encouraged to use the provided information and protocols as a starting point for their investigations into the rich chemistry of this versatile building block.
References
Application Notes and Protocols for the Formation of a Grignard Reagent from 1,1-Dichloro-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the theoretical and practical considerations for the formation of a Grignard reagent from 1,1-dichloro-2,2-dimethylpropane. Due to the geminal dichloride functionality, this reaction is not a straightforward synthesis of a di-Grignard reagent and is prone to complex reaction pathways, including the formation of carbene and radical intermediates. These application notes detail a hypothetical experimental protocol adapted from standard Grignard synthesis procedures, alongside a discussion of the anticipated challenges and potential side reactions. The information is intended to guide researchers in designing experiments for this challenging transformation, with the understanding that optimization will be critical for any successful application.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] Their preparation typically involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[2] The reaction of dihalides can lead to the formation of di-Grignard reagents, which are valuable for the synthesis of cyclic compounds and polymers. However, the formation of Grignard reagents from geminal dihalides, such as this compound, presents significant mechanistic complexities. Research has shown that the reaction of geminal dihalides with magnesium can proceed through radical and carbene intermediates, leading to a mixture of products rather than the direct formation of a stable Grignard reagent.[3] The synthesis of geminal di-Grignard reagents has been described as "unlikely" under standard conditions.[3]
This document outlines a potential synthetic approach and discusses the expected outcomes based on the known reactivity of similar compounds.
Reaction Principle and Considerations
The reaction of this compound with magnesium is expected to initiate via a single electron transfer (SET) from the magnesium surface to one of the carbon-chlorine bonds, forming a radical anion which then fragments to an α-chloro-neopentyl radical and a chloride ion. This radical can then react further in several ways:
-
Formation of a mono-Grignard reagent: The α-chloro-neopentyl radical can react with a magnesious radical on the metal surface to form the mono-Grignard reagent, 1-chloro-2,2-dimethylpropylmagnesium chloride.
-
Formation of a carbene: The initially formed mono-Grignard reagent can undergo α-elimination of MgCl₂ to form the highly reactive neopentylidene carbene. This carbene can then undergo various reactions, such as insertion into C-H bonds of the solvent or dimerization.
-
Wurtz-type coupling: The Grignard reagent can react with the starting dichloride or another molecule of the Grignard reagent in a coupling reaction.
-
Formation of a di-Grignard reagent: While considered unlikely, the formation of a geminal di-Grignard reagent, 1,1-bis(chloromagnesio)-2,2-dimethylpropane, cannot be entirely ruled out, especially with the use of highly activated magnesium.[3]
The steric hindrance of the neopentyl group is expected to play a significant role in the reaction rates and product distribution.
Anticipated Product Distribution and Influencing Factors
Given the complex reactivity, a precise yield of a single product is not expected. The following table summarizes the potential products and the factors that may influence their formation.
| Potential Product | Chemical Structure | Formation Pathway | Factors Favoring Formation | Factors Disfavoring Formation |
| 1-Chloro-2,2-dimethylpropylmagnesium chloride (Mono-Grignard) | (CH₃)₃CCH(Cl)MgCl | Single electron transfer and radical combination | Low temperature, slow addition of dichloride | Higher temperatures, prolonged reaction times |
| Neopentylidene carbene derived products (e.g., insertion, dimerization) | (CH₃)₃CCH: | α-elimination from the mono-Grignard reagent | Higher temperatures, ethereal solvents that stabilize carbenes | Low temperatures |
| 1,1,4,4-Tetramethyl-2,3-di-tert-butylbutane (Wurtz-type coupling product) | [(CH₃)₃CCH]₂ | Reaction of Grignard with starting material or self-coupling | High local concentration of reactants, higher temperatures | High dilution, slow addition |
| 1,1-Bis(chloromagnesio)-2,2-dimethylpropane (Di-Grignard) | (CH₃)₃CC(MgCl)₂H | Sequential single electron transfers | Highly activated magnesium (e.g., Rieke magnesium), use of magnesium amalgam[3] | Standard magnesium turnings, less reactive conditions |
| Neopentane | (CH₃)₃CCH₃ | Protonation of the Grignard reagent by trace water | Presence of moisture in reagents or solvent | Rigorously anhydrous conditions |
Experimental Protocol (Hypothetical)
This protocol is an adaptation of standard procedures for Grignard reagent formation and should be considered a starting point for experimental investigation. Extreme caution should be exercised due to the highly reactive and air/moisture-sensitive nature of Grignard reagents. All operations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen).
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an activator)
-
Anhydrous deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere manifold (Schlenk line or glovebox)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be thoroughly oven-dried and cooled under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until the purple iodine vapor is observed. Continue gentle warming until the color dissipates, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Reaction Initiation: Add anhydrous diethyl ether or THF to the flask to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. Add a small aliquot of the dichloride solution to the magnesium suspension. The reaction may be initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane. A successful initiation is indicated by a slight warming of the mixture and the disappearance of the iodine color.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The use of high dilution is recommended to minimize intermolecular side reactions. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-4 hours. The formation of a grayish, cloudy solution is indicative of Grignard reagent formation.
-
Quenching and Work-up (for analysis): For product analysis, a small aliquot of the reaction mixture can be carefully quenched by adding it to a cooled, saturated aqueous solution of ammonium chloride. The organic layer can then be extracted with diethyl ether, dried over anhydrous sodium sulfate, and analyzed by GC-MS and NMR to identify the products.
-
Titration (optional): The concentration of the formed Grignard reagent (if any) can be estimated by titration with a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of an indicator such as 1,10-phenanthroline.
Visualizations
Proposed Reaction Pathways
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,1-Dichloro-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dichloro-2,2-dimethylpropane, a geminal dihalide with a neopentyl structure, exhibits profound resistance to standard nucleophilic substitution reactions. This resistance is a consequence of the significant steric hindrance posed by the tert-butyl group, which impedes backside attack required for the S(_N)2 mechanism, and the electronic instability of the primary carbocation that would be formed in an S(_N)1 pathway. These application notes provide a detailed overview of the reactivity of this compound, focusing on its most viable nucleophilic substitution reaction: hydrolysis to form 2,2-dimethylpropanal. Protocols for this transformation, alongside a discussion of the compound's general inertness to other nucleophiles, are presented.
Introduction
This compound is a halogenated alkane of interest in synthetic chemistry for its potential as a precursor to the sterically hindered aldehyde, 2,2-dimethylpropanal (pivalaldehyde). However, the neopentyl scaffold of this molecule presents unique challenges to nucleophilic substitution. Understanding the mechanistic limitations is crucial for designing effective synthetic strategies.
The primary focus of these notes is the hydrolysis of this compound, a reaction that proceeds through a gem-diol intermediate.[1][2] Additionally, the document will address the compound's notable lack of reactivity with other common nucleophiles under typical S(_N)1 and S(_N)2 conditions.
Mechanistic Considerations
The reactivity of this compound is dictated by its structure:
-
S(_N)2 Reactions: These reactions are exceptionally slow. The bulky tert-butyl group adjacent to the dichloromethyl group sterically hinders the backside approach of a nucleophile, which is essential for the concerted S(_N)2 mechanism.[3] For neopentyl halides, S(_N)2 reactions can be up to 100,000 times slower than for corresponding propyl halides.[4]
-
S(_N)1 Reactions: This pathway is also disfavored due to the formation of a highly unstable primary carbocation upon the departure of a chloride ion.[3] While rearrangement to a more stable tertiary carbocation via a 1,2-methyl shift is possible under forcing conditions, the initial energy barrier for carbocation formation is substantial.[5]
-
Elimination Reactions (E2): Standard β-elimination is not possible as the adjacent carbon atom is quaternary and lacks hydrogen atoms.
Given these constraints, the most practical nucleophilic substitution is hydrolysis, which can be driven to completion under appropriate conditions.
Hydrolysis of this compound to 2,2-Dimethylpropanal
The hydrolysis of a terminal gem-dihalide is a reliable method for the synthesis of aldehydes.[6] The reaction proceeds by the substitution of both chlorine atoms with hydroxyl groups to form an unstable gem-diol, which rapidly dehydrates to the corresponding aldehyde.[7]
Reaction Pathway
Caption: Hydrolysis of this compound.
Experimental Protocol: Hydrolysis using Aqueous Base
This protocol is based on general procedures for the hydrolysis of gem-dihalides.[7]
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Prepare a 10% aqueous solution of NaOH or KOH and add it to the flask (2.5 eq of base).
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude 2,2-dimethylpropanal can be purified by distillation.
Data Presentation
While specific quantitative data for the hydrolysis of this compound is not extensively reported in the literature, the following tables provide expected physical and spectroscopic properties for the starting material and product.
Table 1: Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₅H₁₀Cl₂ | 141.04 | ~120-130 (estimated) | ~1.05 (estimated) |
| 2,2-Dimethylpropanal | C₅H₁₀O | 86.13 | 74-75 | 0.783 |
Table 2: Expected Spectroscopic Data
| Compound | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) | Key IR Absorptions (cm⁻¹) |
| This compound | Singlet ~1.1 (9H, -C(CH₃)₃), Singlet ~5.8 (1H, -CHCl₂) | ~27 (C(CH₃)₃), ~35 (C(CH₃)₃), ~85 (CHCl₂) | C-H stretching (~2900-3000), C-Cl stretching (~600-800) |
| 2,2-Dimethylpropanal | Singlet ~1.1 (9H, -C(CH₃)₃), Singlet ~9.5 (1H, -CHO) | ~26 (C(CH₃)₃), ~42 (C(CH₃)₃), ~204 (CHO) | C=O stretching (~1720-1740), C-H (aldehyde) stretching (~2720, ~2820) |
Reactivity with Other Nucleophiles
Attempts to perform nucleophilic substitutions on this compound with common nucleophiles such as cyanide (CN⁻), azide (B81097) (N₃⁻), or alkoxides (RO⁻) are generally unsuccessful under standard S(_N)2 conditions due to the severe steric hindrance.[3][4] Forcing conditions (high temperatures, strong nucleophiles) may lead to complex mixtures or decomposition rather than clean substitution.
Logical Workflow for Assessing Reactivity
References
- 1. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]
- 3. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]
Application Notes and Protocols for 1,1-Dichloro-2,2-dimethylpropane Waste Management
Disclaimer: Specific safety, handling, and disposal data for 1,1-Dichloro-2,2-dimethylpropane are limited in publicly available literature. The following protocols and data are based on information for structurally similar chlorinated hydrocarbons and general principles of laboratory safety. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and must be supplemented by a thorough institutional risk assessment and consultation with environmental health and safety (EHS) professionals before handling this chemical.
Introduction
This compound is a halogenated organic compound.[1] Halogenated hydrocarbons present potential health and environmental hazards and therefore require stringent handling and disposal procedures.[2] This document provides detailed protocols for the safe management of waste generated from the use of this compound in a laboratory setting.
Hazard Identification and Classification
While specific toxicological data for this compound is not thoroughly investigated, it should be handled as a hazardous substance.[3] Structurally similar compounds may cause skin, eye, and respiratory tract irritation.[4] As a halogenated hydrocarbon, it is subject to specific waste disposal regulations.
Physicochemical and Toxicological Data
The following table summarizes available or predicted properties for this compound. Users should treat this data as indicative and handle the compound with caution.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀Cl₂ | [1][5][6] |
| Molecular Weight | 141.04 g/mol | [6] |
| CAS Number | 29559-54-4 | [1][7] |
| Appearance | Presumed to be a colorless liquid | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Acute Toxicity | Data not available; assume harmful | [3] |
| Carcinogenicity | Data not available | [3] |
N/A: Not Available. Data is based on predictions and information for analogous compounds.
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following represents the minimum required PPE.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[8]
-
Skin Protection:
-
Wear a chemical-resistant laboratory coat.
-
Handle with chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and proper removal technique should be followed.[9]
-
-
Respiratory Protection: If vapors or aerosols are generated, a full-face respirator with an appropriate filter cartridge (e.g., type ABEK) should be used in a well-ventilated area, preferably within a chemical fume hood.[3]
Safe Handling and Storage
-
Handling:
-
Avoid contact with skin, eyes, and clothing.[10]
-
Avoid inhalation of vapor or mist.[9]
-
Use in a well-ventilated area or a certified chemical fume hood.[8]
-
Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[9][10]
-
Take measures to prevent the buildup of electrostatic charge.[9]
-
-
Storage:
Spill Response Protocol
In the event of a spill, the following procedures should be implemented immediately.
-
Minor Spill (Contained, small quantity):
-
Alert personnel in the immediate vicinity.
-
Evacuate non-essential personnel.
-
If safe to do so, turn off all ignition sources.[11]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[12]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]
-
Clean the spill area with soap and water.[12]
-
Ventilate the area.
-
-
Major Spill (Large quantity, uncontained):
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials, in a dedicated, properly labeled, and sealed container.[13] The container must be compatible with halogenated organic compounds.[4]
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Do not use abbreviations or chemical formulas.[4]
-
Do not mix halogenated waste with non-halogenated waste streams.[4][11]
-
-
Disposal:
-
Waste must be disposed of in accordance with national and local regulations.[3]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Landfilling of liquid halogenated solvent waste is generally prohibited.[14] Disposal will likely be through high-temperature incineration at a licensed facility.[15]
-
Logical Workflow Diagram
Caption: Waste Management Workflow for this compound.
References
- 1. propane, 1,1-dichloro-2,2-dimethyl- [webbook.nist.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. This compound | C5H10Cl2 | CID 23264313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | 29559-54-4 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. benchchem.com [benchchem.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ADMINISTRATIVE CODE [ilga.gov]
- 15. chemicalbook.com [chemicalbook.com]
Solvent Effects on the Reactivity of 1,1-Dichloro-2,2-dimethylpropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dichloro-2,2-dimethylpropane, a geminal dihalide, presents a unique case for studying nucleophilic substitution and elimination reactions. Its neopentyl-like structure, characterized by significant steric hindrance at the α-carbon, profoundly influences its reactivity. The choice of solvent is a critical parameter that can dictate the reaction pathway, rate, and product distribution. This document provides an overview of the anticipated solvent effects on the reactivity of this compound, along with detailed protocols for investigating these effects.
Due to a lack of specific experimental data for this compound in the current literature, the quantitative data and mechanistic discussions presented here are based on its close structural analog, neopentyl chloride (1-chloro-2,2-dimethylpropane), and general principles of solvolysis of gem-dichlorides. The protocols provided are designed to be adaptable for the systematic study of the target molecule.
Theoretical Background
The reactivity of this compound is expected to be dominated by S_N1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) mechanisms, particularly in polar protic solvents. The extreme steric hindrance around the reaction center makes the bimolecular S_N2 and E2 pathways highly unfavorable.[1][2]
S_N1/E1 Pathway: In polar protic solvents, the reaction is likely to proceed through the formation of a primary carbocation, which is highly unstable. This initial carbocation is expected to undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearranged carbocation can then be trapped by a solvent molecule (solvolysis) to give substitution products or lose a proton to yield elimination products.[3][4][5] The hydrolysis of the gem-dichloro group, potentially leading to a ketone, is also a possible reaction pathway, analogous to the hydrolysis of 2,2-dichloropropane (B165471) to acetone.[6][7][8][9]
Solvent Effects:
-
Polar Protic Solvents (e.g., water, ethanol, methanol, formic acid): These solvents are expected to facilitate the ionization of the C-Cl bond, thus promoting S_N1/E1 reactions.[10][11] Their ability to solvate both the developing carbocation and the leaving group lowers the activation energy for the initial ionization step.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents are less effective at solvating the leaving group and the carbocation. While they can dissolve the substrate, the rate of S_N1/E1 reactions is expected to be significantly lower compared to polar protic solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the ionization required for S_N1/E1 pathways is highly disfavored, and the reactivity of this compound is expected to be very low.
Data Presentation
The following table summarizes the expected relative rates of solvolysis for a neopentyl halide in various solvents, which can serve as a qualitative guide for the reactivity of this compound.
| Solvent (Composition) | Dielectric Constant (approx.) | Relative Rate (k_rel) |
| 100% Ethanol | 24.3 | 1 |
| 80% Ethanol / 20% Water | 37 | ~10 |
| 60% Ethanol / 40% Water | 49 | ~100 |
| 40% Ethanol / 60% Water | 60 | ~1,000 |
| 20% Ethanol / 80% Water | 70 | ~10,000 |
| 100% Water | 78.5 | ~30,000 |
| 100% Formic Acid | 58 | Very Fast |
| 100% Acetic Acid | 6.2 | Very Slow |
Data presented is representative for a neopentyl halide undergoing S_N1 solvolysis and illustrates the trend of increasing reaction rate with increasing solvent polarity and ionizing power. Actual rates for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Solvolysis Rate by Titration
This protocol describes a method to determine the rate of solvolysis of this compound in a given solvent system by monitoring the production of hydrochloric acid (HCl).
Materials:
-
This compound
-
Selected solvent (e.g., ethanol/water mixtures, acetone/water mixtures)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Phenolphthalein (B1677637) or other suitable pH indicator
-
Ice bath
-
Constant temperature water bath
-
Burette, pipettes, volumetric flasks, and Erlenmeyer flasks
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M).
-
Place a known volume (e.g., 50.0 mL) of the stock solution in an Erlenmeyer flask and equilibrate it in the constant temperature water bath.
-
At time t=0, start the reaction.
-
At regular time intervals (e.g., every 10 minutes), withdraw a 5.0 mL aliquot of the reaction mixture and quench it in an Erlenmeyer flask containing ice-cold solvent to stop the reaction.
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the produced HCl with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.
-
Continue taking aliquots and titrating until the reaction is complete or for a sufficient period to determine the rate.
-
The concentration of HCl at each time point can be calculated, which corresponds to the amount of substrate that has reacted.
Data Analysis: The reaction is expected to follow first-order kinetics. The rate constant (k) can be determined by plotting ln([A]₀/[A]t) versus time, where [A]₀ is the initial concentration of the substrate and [A]t is the concentration at time t. The slope of the resulting straight line will be equal to k.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for identifying and quantifying the products of the solvolysis of this compound.
Materials:
-
Products from the solvolysis reaction (Protocol 1)
-
Internal standard (e.g., a non-reactive alkane)
-
Extraction solvent (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a known volume of the completed reaction mixture, add a known amount of an internal standard.
-
Extract the organic products from the reaction mixture using a suitable extraction solvent.
-
Dry the organic layer over an anhydrous drying agent.
-
Analyze the organic extract by GC-MS.
-
Identify the products based on their mass spectra and retention times.
-
Quantify the products by comparing their peak areas to that of the internal standard.
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the solvolysis of this compound.
Experimental Workflow
Caption: General experimental workflow for studying the solvolysis of this compound.
Logical Relationship of Solvent Properties and Reaction Rate
Caption: Relationship between solvent properties and the rate of S_N1/E1 reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Chloro-2,2-dimethylpropane | 753-89-9 | Benchchem [benchchem.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. brainly.in [brainly.in]
- 6. brainly.in [brainly.in]
- 7. Alkaline hydrolysis of 2,2-dichloropropane gives (1) Acetone (2) 2,2-prop.. [askfilo.com]
- 8. Alkaline hydrolysis of 2,2 -dichloropropane gives | Filo [askfilo.com]
- 9. sarthaks.com [sarthaks.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 1,1-Dichloro-2,2-dimethylpropane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-dichloro-2,2-dimethylpropane. This sterically hindered dihaloalkane presents unique challenges in common organic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my nucleophilic substitution reaction with this compound failing or proceeding with extremely low yield?
A1: this compound is a neopentyl-type halide, which is notoriously unreactive in bimolecular nucleophilic substitution (S_N2) reactions. The extreme steric hindrance caused by the tert-butyl group adjacent to the carbon bearing the chlorine atoms effectively blocks the required backside attack of the nucleophile.[1] In fact, neopentyl halides can react up to 100,000 times slower than less hindered primary alkyl halides.[2]
Troubleshooting S_N2 Reactions:
-
Issue: No or negligible product formation under standard S_N2 conditions (e.g., strong nucleophile, polar aprotic solvent).
-
Explanation: This is the expected outcome due to the severe steric hindrance of the neopentyl structure.
-
Recommendation: It is highly advisable to seek alternative synthetic strategies rather than attempting to force an S_N2 reaction. See Q5 for more viable alternatives.
-
-
Issue: Observation of unexpected rearranged products.
-
Explanation: Under forcing conditions (e.g., high heat), a unimolecular substitution (S_N1) pathway may be initiated. However, the initially formed primary carbocation is highly unstable and will likely undergo a 1,2-methyl shift to form a more stable tertiary carbocation before reacting with the nucleophile.[3][4]
-
Recommendation: If the rearranged product is not the desired outcome, avoid conditions that favor carbocation formation (e.g., polar protic solvents, high temperatures).
-
Q2: I am attempting an elimination reaction with this compound. What should I expect?
A2: Bimolecular elimination (E2) reactions are also challenging with this substrate. The bulky tert-butyl group hinders the approach of a base to abstract a β-hydrogen. For an E2 reaction to occur, the base must access a proton on an adjacent carbon, and the dihedral angle between that proton and the leaving group must be 180° (anti-periplanar). This conformation is sterically disfavored in the neopentyl system.
Troubleshooting Elimination Reactions:
-
Issue: Low yield of elimination product even with a strong, bulky base (e.g., potassium tert-butoxide).
-
Explanation: The steric hindrance around the β-hydrogens makes dehydrohalogenation difficult.
-
Recommendation: Use a very strong, non-nucleophilic base and high temperatures to favor elimination over substitution. Be aware that even under these conditions, yields may be low, and rearrangement products may be observed. For instance, treatment with alcoholic KOH may lead to rearrangement and subsequent elimination to form the more stable alkene, 2-methyl-2-butene.[5]
-
-
Issue: Formation of a rearranged alkene.
-
Explanation: Under conditions that might favor a unimolecular elimination (E1) pathway (e.g., heat, weakly basic conditions), the formation of an unstable primary carbocation can lead to a 1,2-methyl shift, followed by elimination to yield a more substituted and stable alkene.
-
Recommendation: If the unrearranged alkene is desired, E1 conditions should be avoided. However, given the difficulty of direct E2, this pathway might be the only route to an alkene, albeit a rearranged one.
-
Q3: Is it possible to form a Grignard reagent from this compound?
A3: Yes, the formation of a Grignard reagent is one of the more viable reactions for this substrate as it does not involve a nucleophilic attack on the sterically hindered carbon. The magnesium metal inserts into the carbon-chlorine bond. However, the reaction can be sluggish to initiate.
Troubleshooting Grignard Reagent Formation:
-
Issue: The Grignard reaction does not initiate.
-
Explanation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. The steric hindrance of the alkyl halide can also contribute to slow initiation.
-
Recommendation:
-
Activation of Magnesium: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical crushing of the magnesium turnings to expose a fresh surface.
-
Solvent Choice: Use a more polar ethereal solvent like tetrahydrofuran (B95107) (THF) over diethyl ether to better solvate the Grignard reagent.
-
Initiation: Add a small amount of the halide to the activated magnesium and use gentle heating to start the reaction before adding the remainder of the halide solution.
-
-
-
Issue: Low yield of the Grignard reagent.
-
Explanation: Wurtz-type coupling, where the Grignard reagent reacts with another molecule of the alkyl halide, is a common side reaction. Additionally, the presence of any moisture will quench the Grignard reagent.
-
Recommendation:
-
Ensure all glassware and solvents are rigorously dried.
-
Use a high dilution of the alkyl halide and add it slowly to the magnesium suspension to minimize intermolecular side reactions.
-
-
Q4: Can I perform a hydrolysis reaction to synthesize 2,2-dimethylpropanal?
A4: Hydrolysis of the gem-dichloro group to form an aldehyde is possible in principle. The reaction proceeds through the formation of an unstable gem-diol, which then dehydrates to the aldehyde. However, like other nucleophilic substitutions, this reaction will be very slow due to steric hindrance.
Troubleshooting Hydrolysis Reactions:
-
Issue: The hydrolysis reaction is not proceeding at a reasonable rate.
-
Explanation: The steric hindrance of the neopentyl group disfavors the initial nucleophilic attack by water or hydroxide.
-
Recommendation: Forcing conditions, such as high temperatures and pressures, may be required. The use of phase-transfer catalysis could potentially increase the rate of reaction by facilitating the transport of the nucleophile to the organic substrate.
-
Q5: What are some alternative strategies to overcome the steric hindrance of this compound?
A5: Given the low reactivity in traditional S_N2 and E2 reactions, modern catalytic methods are often more effective.
-
Cross-Coupling Reactions: Palladium or nickel-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig reactions, can be effective for forming carbon-carbon or carbon-heteroatom bonds. These reactions proceed through a different mechanism that can tolerate steric hindrance better than traditional substitution reactions. While protocols for this compound are not abundant, methods developed for other neopentyl halides or sulfonates can be adapted.
-
Lewis Acid Catalysis: The use of a Lewis acid can activate the C-Cl bond, making it more susceptible to nucleophilic attack. This approach can sometimes facilitate reactions that are otherwise impossible.
-
Phase-Transfer Catalysis (PTC): For reactions involving an ionic nucleophile, a phase-transfer catalyst can shuttle the nucleophile into the organic phase, increasing its effective concentration and potentially accelerating the reaction rate. This can be particularly useful for substitution reactions that are otherwise very slow.
Data Presentation
Table 1: Comparison of Expected Reactivity for this compound in Common Reaction Types
| Reaction Type | Reagents/Conditions | Expected Outcome | Typical Yield | Key Challenges |
| S_N2 Substitution | Strong Nucleophile (e.g., CN⁻, N₃⁻), Polar Aprotic Solvent (e.g., DMSO, DMF) | No significant reaction | < 1% | Extreme steric hindrance blocking backside attack. |
| S_N1 Substitution | Weak Nucleophile (e.g., H₂O, ROH), Heat | Rearranged substitution product | Low to Moderate | Formation of unstable primary carbocation, leading to rearrangement. |
| E2 Elimination | Strong, Bulky Base (e.g., t-BuOK), Heat | Rearranged elimination product | Low | Steric hindrance preventing access to β-hydrogens. |
| E1 Elimination | Weak Base, Heat | Rearranged elimination product | Low to Moderate | Formation of unstable primary carbocation, leading to rearrangement. |
| Grignard Formation | Mg, Anhydrous Ether or THF | Grignard Reagent | Moderate to High | Sluggish initiation, potential for Wurtz coupling. |
| Hydrolysis | H₂O, Heat (optional acid/base catalyst) | 2,2-dimethylpropanal | Very Low | Slow reaction rate due to steric hindrance. |
Experimental Protocols
Protocol 1: Grignard Reagent Formation from this compound (Illustrative)
-
Objective: To prepare the mono-Grignard reagent of this compound.
-
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal
-
-
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to the flask.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), warm the flask gently with a heat gun.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours.
-
The resulting Grignard reagent is ready for use in subsequent reactions.
-
Mandatory Visualizations
Caption: Workflow for the formation of a Grignard reagent from this compound.
Caption: Troubleshooting logic for failed substitution reactions of this compound.
Caption: Major reaction pathways for this compound.
References
Technical Support Center: Synthesis of 1,1-Dichloro-2,2-dimethylpropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-dichloro-2,2-dimethylpropane. Our aim is to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the free-radical chlorination of neopentane (B1206597) (2,2-dimethylpropane).
Q1: My reaction yields a low amount of the desired this compound and a high amount of monochlorinated product. How can I increase the yield of the dichlorinated product?
A1: A low yield of the dichlorinated product with a high concentration of the monochlorinated precursor (1-chloro-2,2-dimethylpropane) typically indicates an insufficient amount of the chlorinating agent or suboptimal reaction conditions for the second chlorination step.
-
Increase Chlorine Concentration: Ensure a molar excess of chlorine gas relative to the neopentane starting material. A stoichiometric ratio of at least 2:1 (chlorine to neopentane) is necessary for dichlorination. To favor the formation of the desired product, a higher excess may be required.
-
Prolonged Reaction Time/Irradiation: The second chlorination step requires the formation of a new radical from the monochlorinated product. Extending the irradiation time (e.g., with UV light) will provide more energy for the dissociation of chlorine molecules and increase the probability of further chlorination.
-
Increase Temperature: While free-radical chlorination can occur at room temperature, moderately increasing the temperature can enhance the reaction rate. However, be aware that excessive heat can lead to decreased selectivity and the formation of unwanted byproducts.[1]
Q2: My final product is a mixture of this compound and 1,3-dichloro-2,2-dimethylpropane. How can I improve the selectivity for the 1,1-dichloro isomer?
A2: The formation of isomeric dichlorides is a common challenge in the chlorination of neopentane. After the initial formation of 1-chloro-2,2-dimethylpropane, subsequent hydrogen abstraction can occur at either the carbon bearing the chlorine (leading to the 1,1-isomer) or at one of the other methyl groups (leading to the 1,3-isomer).
-
Solvent Effects: The choice of solvent can influence the selectivity of free-radical chlorination. Using solvents that can form complexes with chlorine radicals may increase the selectivity of the hydrogen abstraction step.[2]
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity, as the transition state energies for the formation of different radicals will have a greater impact on the product distribution.
-
Alternative Synthesis Route: If high isomeric purity is critical, consider an alternative synthesis route, such as the reaction of pivalaldehyde with a chlorinating agent like phosphorus pentachloride (PCl₅). This method directly converts the carbonyl group to a gem-dichloro group, avoiding the issue of isomeric products from radical abstraction.
Q3: The reaction is producing significant amounts of trichlorinated and even more highly chlorinated byproducts. How can I minimize this over-chlorination?
A3: Over-chlorination occurs when the desired dichlorinated product continues to react with chlorine.[3] This is more likely to happen when the concentration of the dichlorinated product becomes significant relative to the monochlorinated precursor.
-
Control Reactant Stoichiometry: Carefully controlling the molar ratio of chlorine to neopentane is crucial. Avoid a large excess of chlorine. Using a molar ratio slightly above 2:1 will favor dichlorination without excessively promoting further reactions.
-
Use Neopentane in Excess: To minimize the chlorination of the chlorinated products, you can use a large excess of the initial neopentane starting material. This increases the probability that a chlorine radical will react with neopentane rather than one of the chlorinated products.[4] The unreacted neopentane can then be recovered and recycled.
-
Monitor Reaction Progress: If possible, monitor the reaction progress using techniques like Gas Chromatography (GC) to stop the reaction once the optimal concentration of the desired this compound is reached, before significant over-chlorination occurs.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes:
-
Free-Radical Chlorination of Neopentane: This is the most direct method, involving the reaction of neopentane with chlorine gas under UV irradiation.[5] The reaction proceeds in a stepwise manner, first forming 1-chloro-2,2-dimethylpropane, which is then further chlorinated.[6][7]
-
From Pivalaldehyde: This method involves the conversion of the aldehyde group of pivalaldehyde (2,2-dimethylpropanal) into a geminal dichloride using a strong chlorinating agent such as phosphorus pentachloride (PCl₅).
Q2: What are the expected byproducts in the free-radical chlorination of neopentane to this compound?
A2: The main byproducts include:
-
1-chloro-2,2-dimethylpropane: The monochlorinated intermediate.
-
1,3-dichloro-2,2-dimethylpropane: The constitutional isomer of the desired product.
-
Trichlorinated and higher chlorinated neopentanes: Such as 1,1,1-trichloro-2,2-dimethylpropane.[8]
-
Hydrogen Chloride (HCl): A gaseous byproduct of the reaction.[9]
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through fractional distillation. The different chlorinated propanes will have distinct boiling points, allowing for their separation. Careful distillation is necessary to separate the 1,1-dichloro and 1,3-dichloro isomers, as their boiling points may be close. After distillation, washing the organic phase with a dilute base solution (like sodium bicarbonate) can neutralize and remove any dissolved HCl, followed by washing with water and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
Quantitative Data
The yield and product distribution in the free-radical chlorination of neopentane are highly dependent on the reaction conditions. The following table summarizes expected outcomes based on reactant ratios.
| Neopentane:Cl₂ Molar Ratio | Expected Major Product(s) | Expected Minor Product(s) | Rationale |
| 1:1 | 1-chloro-2,2-dimethylpropane | Dichlorinated isomers, unreacted neopentane | Insufficient chlorine for complete dichlorination. |
| 1:2.5 | This compound & 1,3-dichloro-2,2-dimethylpropane | 1-chloro-2,2-dimethylpropane, trichlorinated products | Slight excess of chlorine drives the reaction towards dichlorination. |
| Excess Cl₂ (>1:3) | Trichlorinated and higher chlorinated products | This compound | High chlorine concentration leads to over-chlorination of the desired product. |
| Excess Neopentane | 1-chloro-2,2-dimethylpropane | Minimal dichlorinated products | High probability of chlorine radical reacting with neopentane. |
Experimental Protocols
Protocol 1: Free-Radical Dichlorination of Neopentane
This protocol describes a general procedure for the synthesis of this compound via the photochemical chlorination of neopentane.
Materials:
-
Neopentane (2,2-dimethylpropane)
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, if not running neat)
-
Nitrogen gas (for purging)
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Gas-tight reaction vessel with a gas inlet, gas outlet, and a port for a UV lamp
-
UV lamp (e.g., mercury vapor lamp)
-
Gas flow meters
-
Stirring mechanism
-
Cooling bath
-
Scrubber for HCl gas (e.g., a sodium hydroxide (B78521) solution)
-
Separatory funnel
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: Assemble the reaction vessel and ensure all connections are gas-tight. Purge the system with nitrogen gas to remove air and moisture.
-
Reactant Introduction: Introduce a measured amount of neopentane into the reaction vessel. If using a solvent, add it at this stage. Cool the vessel to the desired reaction temperature using a cooling bath.
-
Initiation: Start the UV lamp and begin bubbling chlorine gas into the reaction mixture at a controlled rate. The molar ratio of chlorine to neopentane should be approximately 2.5:1 to favor dichlorination.
-
Reaction: Continue the irradiation and chlorine addition for the desired reaction time. Monitor the reaction progress by GC analysis of aliquots to determine the relative concentrations of reactants and products.
-
Work-up: Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp. Purge the system with nitrogen to remove any unreacted chlorine and HCl gas.
-
Neutralization: Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining HCl. Wash subsequently with water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Purification: Purify the crude product by fractional distillation to separate the unreacted neopentane, monochlorinated product, and the isomeric dichlorides.
Protocol 2: Synthesis from Pivalaldehyde (Illustrative)
This protocol outlines a general approach for the synthesis of this compound from pivalaldehyde.
Materials:
-
Pivalaldehyde (2,2-dimethylpropanal)
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous, non-protic solvent (e.g., dichloromethane)
-
Ice
-
Aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, add phosphorus pentachloride. Cool the flask in an ice bath.
-
Reactant Addition: Slowly add pivalaldehyde to the cooled PCl₅. The reaction can be exothermic, so maintain a low temperature during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux until the reaction is complete (monitor by TLC or GC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice to decompose the excess PCl₅.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like dichloromethane.
-
Washing: Wash the organic layer with a cold, dilute sodium bicarbonate solution and then with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. alk1a1 [ursula.chem.yale.edu]
- 4. organicmystery.com [organicmystery.com]
- 5. The best method to prepare neopentyl chloride is A class 11 chemistry CBSE [vedantu.com]
- 6. Solved The chlorination of 2,2-dimethylpropane yields a | Chegg.com [chegg.com]
- 7. chegg.com [chegg.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
Purification of 1,1-Dichloro-2,2-dimethylpropane by fractional distillation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 1,1-dichloro-2,2-dimethylpropane via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The reported boiling point of this compound is approximately 119.2°C at standard atmospheric pressure (760 mmHg).[1][2] However, some sources provide a higher estimated boiling point.[3][4] It is advisable to start collecting the main fraction around 118-122°C and monitor the temperature closely.
Q2: What are the most common impurities I might encounter?
A2: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Potential impurities with different boiling points include 1-chloro-2,2-dimethylpropane (B1207488) (boiling point: 84-85°C) and more highly chlorinated species like 1,1,1-trichloro-2,2-dimethylpropane.[5][6][7][8]
Q3: Is a vacuum distillation necessary?
A3: While this compound can be distilled at atmospheric pressure, a vacuum distillation is recommended if the compound shows signs of decomposition at its atmospheric boiling point.
Q4: What type of distillation column is most effective?
A4: A Vigreux column is generally sufficient for separating this compound from impurities with significantly different boiling points. For impurities with closer boiling points, a packed column (e.g., with Raschig rings or metal sponges) may provide better separation efficiency.
Troubleshooting Guide
Q: My distillation is proceeding very slowly. What could be the issue?
A: This could be due to several factors:
-
Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the compound. Ensure the mantle is in good contact with the distillation flask and gradually increase the temperature.
-
Excessive Reflux: If the distillation column is too long or not properly insulated, it can lead to excessive reflux, where the vapor condenses and returns to the flask before reaching the condenser. Insulate the column with glass wool or aluminum foil.
-
Low Pressure (in vacuum distillation): If the vacuum is too high (pressure is too low), the boiling point may be below the temperature of the condenser coolant, preventing condensation.
Q: The temperature at the distillation head is fluctuating. Why is this happening?
A: Temperature fluctuations can indicate:
-
Inconsistent Heating: Ensure the heating mantle is set to a stable temperature.
-
Bumping of the Liquid: The liquid in the distillation flask may be boiling unevenly. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Azeotropic Mixture: The presence of an azeotrope with a solvent or impurity can cause the boiling point to be inconsistent.
-
Fractional Changeover: You might be observing the transition between the distillation of a lower-boiling impurity and your target compound.
Q: I've collected my product, but it appears to be impure upon analysis (e.g., by GC or NMR). What went wrong?
A: Product impurity can result from:
-
Inefficient Separation: The distillation may have been run too quickly, not allowing for proper equilibration between the liquid and vapor phases in the column. Reduce the heating rate to allow for a slow and steady collection of the distillate.
-
Incorrect Fraction Collection: The collection range for the main fraction may have been too broad. Narrow the temperature range at which you collect your product.
-
Contaminated Glassware: Ensure all glassware is thoroughly cleaned and dried before use.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C5H10Cl2 | 141.04[1][4] | ~119.2[1][2] | ~1.05[1] |
| 1-Chloro-2,2-dimethylpropane | C5H11Cl | 106.59[5][9] | 84-85[5][7] | 0.866[5] |
| 1,1,1-Trichloro-2,2-dimethylpropane | C5H9Cl3 | 175.48[6] | N/A | N/A |
Experimental Protocol: Fractional Distillation of this compound
1. Preparation and Setup:
- Ensure all glassware is clean and dry.
- Assemble the fractional distillation apparatus, including a round-bottom flask, a fractional distillation column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.
- Place a magnetic stir bar or boiling chips in the round-bottom flask.
- Add the crude this compound to the distillation flask. Do not fill the flask more than two-thirds full.
2. Distillation Process:
- Begin circulating cold water through the condenser.
- Turn on the heating mantle and slowly increase the temperature to bring the mixture to a boil.
- Observe the reflux line as the vapor rises through the distillation column.
- Allow the temperature at the distillation head to stabilize. This initial temperature will correspond to the boiling point of the lowest-boiling component.
- Discard the initial fraction (forerun), which will contain lower-boiling impurities.
- As the temperature approaches the boiling point of this compound (~119°C), change to a clean receiving flask.
- Collect the fraction that distills over at a constant temperature (within a 1-2°C range). This is your purified product.
- Stop the distillation when the temperature begins to rise again or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.
3. Post-Distillation:
- Allow the apparatus to cool down completely before disassembling.
- Transfer the purified product to a clean, labeled storage container.
- Analyze the purity of the collected fraction using appropriate analytical techniques (e.g., GC-MS, NMR).
Troubleshooting Workflow
Caption: Troubleshooting workflow for fractional distillation.
References
- 1. This compound | 29559-54-4 [chemnet.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 29559-54-4 [chemicalbook.com]
- 4. This compound | 29559-54-4 [m.chemicalbook.com]
- 5. 1-氯-2,2-二甲基丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,1,1-Trichloro-2,2-dimethylpropane | C5H9Cl3 | CID 13332820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. scbt.com [scbt.com]
Side reactions and byproduct formation with 1,1-Dichloro-2,2-dimethylpropane
Welcome to the technical support center for 1,1-Dichloro-2,2-dimethylpropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions and byproduct formation during their experiments with this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter.
FAQs
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive site is the geminal dichloro group attached to a neopentyl scaffold. The carbon atom bearing the two chlorine atoms is electrophilic. However, the bulky tert-butyl group creates significant steric hindrance, which influences the accessibility of this site to nucleophiles.
Q2: Why am I observing very slow or no reaction when attempting a nucleophilic substitution?
A2: Due to the neopentyl structure of this compound, the carbon atom bonded to the chlorine atoms is highly sterically hindered. This steric bulk significantly slows down bimolecular nucleophilic substitution (SN2) reactions. Direct backside attack by a nucleophile is impeded by the large tert-butyl group.
Q3: What are the expected products of hydrolysis?
A3: Hydrolysis of the geminal dichloride functionality is a common reaction, typically leading to the formation of an aldehyde. In the case of this compound, the expected hydrolysis product is 2,2-dimethylpropanal (also known as pivalaldehyde). This reaction proceeds through an unstable geminal halohydrin intermediate.
Troubleshooting Common Side Reactions
Problem 1: Formation of an aldehyde byproduct during a reaction.
-
Symptom: Your reaction mixture contains 2,2-dimethylpropanal, identified by its characteristic spectroscopic signals (e.g., an aldehyde proton signal around 9.5-10 ppm in the 1H NMR spectrum).
-
Cause: This is likely due to the hydrolysis of this compound by trace amounts of water in your reagents or solvent.
-
Solution:
-
Ensure all glassware is rigorously dried before use.
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Problem 2: An unexpected alkene is formed, especially when using a strong base.
-
Symptom: Formation of byproducts with carbon-carbon double bonds.
-
Cause: Elimination reactions can compete with substitution, particularly in the presence of strong bases. While this compound lacks β-hydrogens on the tert-butyl group, rearrangement followed by elimination is a possibility, especially under forcing conditions. For the related 1-chloro-2,2-dimethylpropane, elimination with alcoholic KOH can lead to the formation of 2-methyl-2-butene (B146552) after rearrangement.[1]
-
Solution:
-
Choice of Base: If substitution is desired, use a non-nucleophilic, sterically hindered base only if necessary for other steps, and carefully control the temperature. If elimination is to be avoided, consider using a weaker base or non-basic reaction conditions if possible. Strong, bulky bases like potassium tert-butoxide are known to favor elimination reactions.[2]
-
Temperature Control: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature may favor the desired substitution pathway.
-
Problem 3: Low yield or formation of Wurtz-type coupling byproducts in organometallic reactions (e.g., Grignard reactions).
-
Symptom: A complex mixture of products and a lower than expected yield of the desired organometallic adduct. You may observe the formation of symmetrical coupling products.
-
Cause: The formation of Grignard reagents from dihaloalkanes can be complicated by intramolecular and intermolecular coupling reactions. For a structurally similar compound, 1,4-dichloro-2,2-dimethylbutane, intramolecular Wurtz-type coupling is a known side reaction.[3]
-
Solution:
-
Slow Addition: Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the initially formed Grignard reagent, which can minimize intermolecular coupling.
-
Reaction Temperature: Lowering the reaction temperature can disfavor the coupling side reactions.
-
Data Presentation
Table 1: Spectroscopic Data for 2,2-Dimethylpropanal (Hydrolysis Byproduct)
| Spectroscopic Technique | Characteristic Signals |
| 1H NMR (CDCl3) | ~9.5-9.6 ppm (s, 1H, -CHO), ~1.1 ppm (s, 9H, -C(CH3)3) |
| 13C NMR (CDCl3) | ~204-206 ppm (C=O), ~43-45 ppm (-C (CH3)3), ~23-25 ppm (-C(C H3)3) |
| IR (neat) | ~2970, 2870, 2700 cm-1 (C-H stretching, including aldehyde C-H), ~1730 cm-1 (strong, C=O stretching) |
| Mass Spectrometry (EI) | m/z = 86 (M+), 57 ([M-CHO]+, base peak), 29 ([CHO]+) |
Data compiled from NIST Chemistry WebBook.[4]
Experimental Protocols
Protocol 1: General Procedure for Hydrolysis of a Geminal Dihalide to an Aldehyde
This protocol is a general method and should be adapted and optimized for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the geminal dihalide (1 equivalent) in a suitable solvent (e.g., water, or a mixture of water and a co-solvent like dioxane or acetone (B3395972) to aid solubility).
-
Reaction Conditions:
-
Neutral/Acidic Hydrolysis: For acid-catalyzed hydrolysis, add a catalytic amount of a strong acid (e.g., H2SO4 or HCl). Heat the mixture to reflux.
-
Basic Hydrolysis: For base-mediated hydrolysis, add a stoichiometric amount of a base like sodium carbonate or calcium carbonate. Heat the mixture to reflux.
-
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude aldehyde by distillation or column chromatography.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: A logical workflow for troubleshooting common side reactions.
References
Why does 1,1-Dichloro-2,2-dimethylpropane not undergo E2 elimination
FAQs and Troubleshooting Guides for Elimination Reactions
This guide addresses a common query regarding the reactivity of specific substrates in bimolecular elimination (E2) reactions and provides troubleshooting for failed experiments.
Frequently Asked Questions (FAQs)
Q: Why does 1,1-dichloro-2,2-dimethylpropane not undergo an E2 elimination reaction?
A: this compound is unable to undergo an E2 elimination reaction due to a critical structural feature: it lacks beta-hydrogens .
Explanation:
The E2 mechanism is a single-step (concerted) reaction that requires a strong base to abstract a proton from a carbon atom adjacent to the carbon bearing the leaving group.[1][2] This adjacent carbon is known as the beta-carbon (Cβ), and the hydrogens attached to it are called beta-hydrogens.
Let's examine the structure of this compound:
-
Alpha-Carbon (Cα): This is the carbon atom bonded to the leaving groups (the two chlorine atoms). In this molecule, it is Carbon-1 (C1).
-
Beta-Carbon (Cβ): This is the carbon atom directly adjacent to the alpha-carbon. Here, it is Carbon-2 (C2).
The structure is as follows:
As illustrated, the beta-carbon (Cβ) is a quaternary carbon, meaning it is bonded to four other carbon atoms (the alpha-carbon and three methyl groups). Consequently, it has no attached hydrogen atoms .
The E2 mechanism is initiated by the attack of a base on a beta-hydrogen.[2] Since this compound has no beta-hydrogens, this essential first step of the elimination process cannot occur. Therefore, the reaction does not proceed.
Troubleshooting Guide for Failed E2 Reactions
Encountering a failed or low-yield elimination reaction can be a common challenge. This guide provides a structured approach to troubleshooting these experiments.
Summary of Common Issues and Solutions
| Potential Issue | Underlying Cause | Recommended Action & Rationale |
| No Reaction | Absence of Beta-Hydrogens | Verify the substrate structure. The E2 mechanism is impossible without at least one hydrogen on the beta-carbon. Redesign the synthesis or choose a different substrate. |
| No Reaction / Slow Rate | Incorrect Stereochemistry | The E2 reaction requires an anti-periplanar (180°) alignment of a beta-hydrogen and the leaving group for optimal orbital overlap.[1][2] If the substrate is conformationally locked (e.g., in a cyclic system) and cannot achieve this geometry, the reaction will be inhibited. Consider a substrate that allows for free rotation or has the correct fixed geometry. |
| Low Yield / SN2 Competition | Weak or Non-Hindered Base | E2 reactions require a strong, often sterically hindered base (e.g., potassium tert-butoxide, KOtBu) to favor elimination over substitution.[3] Small, strong bases (e.g., NaOH, CH₃ONa) can act as nucleophiles, leading to competing SN2 products, especially with primary or secondary substrates. |
| Low Yield | Poor Leaving Group | The carbon-leaving group bond is broken in the rate-determining step. A better leaving group (e.g., I⁻ > Br⁻ > Cl⁻ > F⁻) will increase the reaction rate. Consider modifying the substrate to incorporate a better leaving group if possible. |
| Incorrect Regioisomer Formed | Base Selection (Zaitsev vs. Hofmann) | The major product is typically the more substituted, stable alkene (Zaitsev's rule). However, using a sterically bulky base (like KOtBu) can favor the formation of the less substituted, less sterically hindered alkene (Hofmann product) by abstracting a more accessible proton.[2] |
Experimental Protocols
Reference Protocol: Standard E2 Dehydrohalogenation of 2-bromo-2-methylpropane (B165281)
This protocol is provided as a reference for a typical E2 reaction, highlighting the necessary components and conditions that would be absent or ineffective in the case of this compound.
Objective: To synthesize 2-methylpropene from 2-bromo-2-methylpropane via an E2 elimination.
Materials:
-
2-bromo-2-methylpropane (tert-butyl bromide)
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (B103910) (t-BuOH), anhydrous
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Gas collection apparatus or cold trap
-
Drying tube (e.g., with CaCl₂)
Methodology:
-
Setup: Assemble a reflux apparatus, ensuring all glassware is dry. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.
-
Reagents: In the round-bottom flask, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen).
-
Initiation: Add 2-bromo-2-methylpropane (1.0 equivalent) dropwise to the stirred solution of the base at room temperature.
-
Reaction: Gently heat the mixture to reflux (approx. 83°C) for 1-2 hours to ensure the reaction goes to completion. The product, 2-methylpropene, is a gas at this temperature.
-
Product Collection: The gaseous product can be collected by bubbling it through a suitable solvent or by using a cold trap cooled with dry ice/acetone to condense the gas.
-
Analysis: Characterize the product using appropriate analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy, to confirm its identity and purity.
Visualization of E2 Reaction Logic
The following diagram illustrates the logical requirements for an E2 reaction to proceed and highlights why this compound is an unsuitable substrate.
Caption: Logical workflow for an E2 reaction, showing failure due to the absence of a beta-hydrogen.
References
Technical Support Center: Optimizing Reactions of 1,1-Dichloro-2,2-dimethylpropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dichloro-2,2-dimethylpropane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions involving this compound?
A1: this compound is a geminal dihalide that can undergo several types of reactions, most notably dehydrochlorination to form haloalkenes and hydrolysis to form carbonyl compounds. Due to the neopentyl structure, with no hydrogen atoms on the adjacent carbon, typical E2 elimination reactions are hindered.[1]
Q2: What are the general safety precautions when working with this compound?
A2: While specific toxicity data is limited, it is prudent to handle this compound with the standard precautions for halogenated hydrocarbons. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting Guides
Issue 1: Low or No Yield in Dehydrochlorination Reactions
Q: I am attempting a dehydrochlorination reaction with this compound using a strong base, but I am observing low to no yield of the expected alkene. What are the possible causes and solutions?
A: Low yields in dehydrochlorination reactions of sterically hindered substrates like this compound can be attributed to several factors.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Base Strength | Use a very strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium amide (NaNH2). |
| Inappropriate Solvent | Employ a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to enhance the reactivity of the base. |
| Low Reaction Temperature | While initial attempts might be at room temperature, gradually increasing the temperature may be necessary to overcome the activation energy for this hindered substrate. Monitor for side reactions. |
| Steric Hindrance | The neopentyl structure significantly hinders backside attack for a concerted E2 mechanism.[1] Consider reaction conditions that might favor an E1cb mechanism if an acidic proton is available, though unlikely for this substrate. For analogous reactions, higher temperatures can help overcome steric barriers. |
Troubleshooting Workflow for Low Dehydrochlorination Yield
Caption: Troubleshooting logic for low yield in dehydrochlorination.
Issue 2: Formation of Unexpected Byproducts
Q: During my reaction with this compound, I am observing the formation of unexpected byproducts. How can I identify and minimize them?
A: The formation of byproducts is a common issue. Identification via techniques like GC-MS and NMR is crucial.
Common Byproducts and Minimization Strategies:
| Potential Byproduct | Probable Cause | Recommended Solution |
| Over-elimination Products | Harsh reaction conditions (high temperature, excess strong base). | Reduce reaction temperature and use a stoichiometric amount of base. Monitor the reaction progress closely using TLC or GC. |
| Substitution Products | Use of a nucleophilic base or solvent. | Switch to a non-nucleophilic, sterically hindered base. Ensure the solvent is not participating in the reaction. |
| Rearrangement Products | Carbocation formation under certain conditions (e.g., E1 pathway). | Favor conditions that promote bimolecular elimination (E2) by using a high concentration of a strong, non-nucleophilic base. |
Experimental Protocols
Representative Protocol for Dehydrochlorination
This protocol is a general guideline and should be optimized for specific research objectives.
-
Reactor Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add this compound and a suitable anhydrous polar aprotic solvent (e.g., THF or DMSO).
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes.
-
Reagent Addition: While stirring, add a strong, non-nucleophilic base (e.g., 1.1 equivalents of potassium tert-butoxide) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots.
-
Temperature Control: If no reaction is observed at room temperature, gradually heat the mixture. A temperature range of 50-80°C can be a starting point for optimization.
-
Workup: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.
Experimental Workflow for Dehydrochlorination
Caption: A typical experimental workflow for dehydrochlorination.
Quantitative Data Summary
Due to the limited specific data for this compound, the following table provides general temperature and pressure ranges for analogous dehydrochlorination reactions of chlorinated alkanes. These should be considered as starting points for optimization.
| Reaction Type | Temperature Range (°C) | Pressure | Notes |
| Base-Mediated Dehydrochlorination | 25 - 100 °C | Atmospheric | Higher temperatures may be required for sterically hindered substrates. |
| Catalytic Dehydrochlorination | 150 - 350 °C | Atmospheric to 10 bar | Typically performed in the gas phase over a solid catalyst. |
Note: The optimal conditions are highly dependent on the specific substrate, base, and solvent system used.
References
Troubleshooting guide for failed reactions with 1,1-Dichloro-2,2-dimethylpropane
Welcome to the technical support center for 1,1-Dichloro-2,2-dimethylpropane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions with this sterically hindered dihaloalkane.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity challenges associated with this compound?
A1: The primary challenge stems from the significant steric hindrance imposed by the neopentyl (tert-butylmethyl) group.[1] This bulky structure severely impedes backside nucleophilic attack, making S(N)2 reactions extremely slow.[2] S(_N)1 reactions are also disfavored due to the formation of a highly unstable primary carbocation upon departure of the leaving group.[3] Elimination reactions can be sluggish and may require specific conditions to proceed effectively.
Q2: Why are S(_N)2 reactions with this compound so slow?
A2: S(N)2 reactions require a nucleophile to attack the carbon atom bearing the leaving group from the opposite side. In this compound, the bulky tert-butyl group shields the back of the electrophilic carbon, physically obstructing the approach of the nucleophile. This steric hindrance dramatically increases the activation energy of the S(_N)2 transition state, leading to extremely slow reaction rates. For instance, neopentyl bromide reacts about 100,000 times slower than propyl bromide in S(_N)2 reactions.[1]
Q3: Can this compound undergo S(_N)1 reactions?
A3: While possible, S(N)1 reactions are generally not favored. The initial step of an S(_N)1 reaction is the formation of a carbocation. With this compound, this would result in a highly unstable primary carbocation.[3] However, under forcing conditions (e.g., high temperatures, polar protic solvents, and the absence of a strong nucleophile), a 1,2-methyl shift can occur to form a more stable tertiary carbocation, leading to rearranged products.
Q4: What are the expected products of elimination reactions with this compound?
A4: Elimination reactions with this compound can be complex. Due to the absence of β-hydrogens on the quaternary carbon, a standard E2 elimination is not straightforward. However, with a strong, non-nucleophilic base, rearrangement (a methyl shift) can occur, leading to the formation of alkenes like 2-methyl-2-butene.[4] The use of a bulky base like potassium tert-butoxide typically favors the formation of the less substituted (Hofmann) product in other systems, but with neopentyl-type substrates, the reaction may still be challenging.
Troubleshooting Guides for Failed Reactions
Case Study 1: Failed Nucleophilic Substitution (S(_N)2)
Problem: "I attempted to synthesize 1-azido-1-chloro-2,2-dimethylpropane by reacting this compound with sodium azide (B81097) in DMF, but even after prolonged heating, I recovered only the starting material."
Initial Diagnosis: The reaction likely failed due to the extreme steric hindrance of the neopentyl group, which prevents the azide nucleophile from accessing the electrophilic carbon for an S(_N)2 reaction.
Troubleshooting Workflow:
Experimental Protocol Analysis & Recommendations:
| Parameter | User's Failed Experiment | Recommended Modification | Rationale |
| Nucleophile | Sodium Azide (NaN₃) | Switch to a more reactive system or different reaction type. | The azide anion, while a good nucleophile, is not strong enough to overcome the steric barrier in a timely manner. |
| Solvent | DMF | For S(_N)1: Formic acid or trifluoroacetic acid. | Polar aprotic solvents like DMF favor S(_N)2. For an S(_N)1 pathway, a polar protic solvent is needed to stabilize the carbocation intermediate. |
| Temperature | 100 °C | For S(_N)1: May require higher temperatures (>120 °C), but monitor for decomposition. | S(_N)1 reactions have a higher activation energy and may require more forcing conditions. |
| Reaction Time | 48 hours | Monitor by TLC/GC-MS for any product formation, but expect very slow conversion. | Due to the high steric hindrance, even under modified conditions, the reaction will likely be slow. |
Summary: Direct S(_N)2 substitution on this compound is generally not a viable synthetic route. If the desired product must be obtained from this starting material, exploring S(_N)1 conditions (and accepting the potential for rearranged products) or investigating radical substitution pathways may be necessary.
Case Study 2: Failed Grignard Reagent Formation
Problem: "I am trying to form a Grignard reagent from this compound and magnesium turnings in THF, but the reaction won't initiate. In a separate attempt with prolonged heating, I observed the formation of a significant amount of a dimeric byproduct."
Initial Diagnosis: The difficulty in initiating the Grignard reaction is common and often due to a passivating magnesium oxide layer on the metal surface. The formation of a dimer suggests a Wurtz-type coupling, a common side reaction.[5]
Troubleshooting Workflow:
Experimental Protocol Analysis & Recommendations:
| Parameter | User's Failed Experiment | Recommended Modification | Rationale |
| Magnesium | Standard magnesium turnings. | Use freshly crushed magnesium turnings or activate with a small crystal of iodine or a few drops of 1,2-dibromoethane. | This will remove the passivating oxide layer and expose a fresh, reactive magnesium surface. |
| Addition | All reagents mixed at once. | Add the this compound solution dropwise to the activated magnesium suspension. | Slow addition maintains a low concentration of the formed Grignard reagent, minimizing the rate of the bimolecular Wurtz coupling side reaction. |
| Solvent | Anhydrous THF | Ensure the THF is rigorously dried and the reaction is performed under a dry, inert atmosphere (N₂ or Ar). | Grignard reagents are highly reactive towards protic solvents like water.[6] |
| Temperature | Reflux | Initiate at room temperature, then gently heat to maintain a steady reaction rate once initiated. | Overheating can promote side reactions. |
Summary: Successful Grignard reagent formation from sterically hindered dihalides requires careful attention to the activation of the magnesium and the control of the reaction conditions to suppress side reactions.
Case Study 3: Low Yield in Hydrolysis to Aldehyde
Problem: "I attempted to hydrolyze this compound to 2,2-dimethylpropanal using aqueous sodium hydroxide (B78521), but the yield was very low, and I recovered a significant amount of starting material."
Initial Diagnosis: The hydrolysis of gem-dihalides can be slow, and the steric hindrance of the neopentyl group likely further reduces the reaction rate. Incomplete reaction is a common cause of low yields in this case.
Troubleshooting Workflow:
Experimental Protocol Analysis & Recommendations:
| Parameter | User's Failed Experiment | Recommended Modification | Rationale |
| Base Concentration | 1 M NaOH (aq) | Increase to 5-10 M NaOH (aq) or consider using a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide). | A higher base concentration can increase the rate of the initial nucleophilic substitution. A phase-transfer catalyst will help transport the hydroxide ion into the organic phase where the substrate resides. |
| Temperature | 80 °C | Increase to reflux temperature (100 °C). | The reaction has a significant activation energy, and higher temperatures will increase the reaction rate. |
| Reaction Time | 12 hours | Increase to 24-48 hours and monitor the reaction progress by GC-MS. | The sterically hindered nature of the substrate necessitates a longer reaction time for complete conversion. |
| Product Isolation | Direct extraction. | Be aware that 2,2-dimethylpropanal is relatively volatile. Use a cooled receiving flask during any distillation or solvent removal steps. | Product loss during workup can contribute to low yields. |
Summary: The hydrolysis of sterically hindered gem-dihalides like this compound often requires more forcing conditions (higher temperature, longer reaction time, and potentially a phase-transfer catalyst) to achieve a good yield. Careful monitoring of the reaction progress is essential to determine the optimal reaction time.
References
- 1. adichemistry.com [adichemistry.com]
- 2. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Q.55 1-Chloro-2,2-dimethyl propane mixed with alcoholic KOH and refluxing.. [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Removal of unreacted starting materials from 1,1-Dichloro-2,2-dimethylpropane
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from 1,1-dichloro-2,2-dimethylpropane.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Question: My final product is contaminated with a low-boiling point impurity. How can I remove it?
Answer: A low-boiling point contaminant is likely unreacted neopentane (B1206597) (2,2-dimethylpropane), which has a boiling point of 9.5°C.[1][2] This can be effectively removed through fractional distillation. Due to the significant difference in boiling points between neopentane and the desired product, this compound (estimated boiling point: 149.6°C), a standard fractional distillation setup should provide adequate separation.[3][4]
Question: After distillation, I still see the presence of a monochlorinated impurity. How can I improve the separation?
Answer: The primary monochlorinated byproduct, 1-chloro-2,2-dimethylpropane, has a boiling point of 84-85°C.[5][6] While this is substantially different from the dichlorinated product, achieving high purity may require a more efficient distillation apparatus. Consider using a longer distillation column or a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to enhance separation. Careful control of the distillation temperature is also crucial.
Question: The crude product appears yellow and has an acidic odor. What is the cause and how can it be resolved?
Answer: A yellow color and acidic odor often indicate the presence of residual chlorinating agents, such as sulfuryl chloride, or byproducts from its decomposition like sulfur dioxide and chlorine.[7][8] Sulfuryl chloride reacts with water to form hydrochloric acid and sulfuric acid.[7][9] To remove these acidic impurities, an aqueous workup is recommended prior to distillation. This involves washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, followed by water and then brine.
Question: I'm observing unexpected byproducts in my final product analysis. What could be the cause?
Answer: The formation of unexpected byproducts can result from side reactions. For example, if tert-butyl chloride is present or formed, it can undergo elimination reactions. Additionally, over-chlorination can lead to trichlorinated products like 1,1,1-trichloro-2,2-dimethylpropane.[10] If using sulfuryl chloride, it can sometimes lead to sulfonyl chlorination side products.[11] Analyzing the reaction conditions and considering alternative, milder chlorinating agents may be necessary to minimize these side reactions.
Frequently Asked Questions (FAQs)
What are the most common starting materials for the synthesis of this compound?
The most common method for synthesizing this compound is the free-radical chlorination of neopentane (2,2-dimethylpropane).[12] Chlorinating agents like sulfuryl chloride (SO2Cl2) are often used for this purpose.[9]
What are the key physical properties to consider for purification?
The boiling points of the components are critical for designing a successful purification strategy, primarily through fractional distillation. The significant differences in boiling points among the starting material, intermediate, and final product allow for effective separation.
How can I effectively remove unreacted sulfuryl chloride?
Unreacted sulfuryl chloride can be removed by quenching the reaction mixture. This is typically done by carefully adding the mixture to ice water or a cold, dilute basic solution like sodium bicarbonate. Sulfuryl chloride hydrolyzes to form water-soluble sulfuric acid and hydrochloric acid, which can then be separated from the organic product in an aqueous workup.[9][11]
What analytical methods are recommended for assessing the purity of this compound?
Gas chromatography (GC) is an excellent method for assessing the purity of the final product and quantifying the amounts of unreacted starting materials and chlorinated byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the final product and identify impurities.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| Neopentane (2,2-dimethylpropane) | C5H12 | 72.15 | 9.5[1][2] | -16.6[1][2] | ~0.591 (liquid at 20°C)[1] |
| 1-Chloro-2,2-dimethylpropane | C5H11Cl | 106.59 | 84-85[5][6] | -20[5] | 0.866 (at 25°C)[5] |
| This compound | C5H10Cl2 | 141.04 | ~149.6 (estimate) [3][4] | ~ -75 (estimate) [3] | ~1.09 [3] |
| tert-Butyl chloride | C4H9Cl | 92.57 | 51-52[13][14] | -26[13][15] | 0.851 (at 25°C)[14] |
| Sulfuryl chloride | SO2Cl2 | 134.97 | 69.4[7] | -54.1[7] | 1.67 (at 20°C)[7] |
Experimental Protocols
1. Aqueous Workup for Removal of Acidic Impurities
This protocol is designed to remove residual acidic components, such as unreacted sulfuryl chloride and its hydrolysis products.
-
Carefully transfer the crude reaction mixture to a separatory funnel.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO3), swirling gently. Be cautious as CO2 gas evolution may cause pressure buildup. Vent the separatory funnel frequently.
-
Continue adding the bicarbonate solution until gas evolution ceases, indicating that all acidic components have been neutralized.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer with deionized water (2 x 50 mL for every 100 mL of organic layer).
-
Finally, wash the organic layer with brine (saturated NaCl solution) to aid in the removal of residual water.
-
Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent. The resulting solution is ready for distillation.
2. Fractional Distillation for Product Purification
This protocol separates the desired this compound from lower-boiling starting materials and byproducts.
-
Set up a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and receiving flasks.
-
Transfer the dried, crude organic product to the distillation flask along with a few boiling chips.
-
Slowly heat the distillation flask.
-
Collect the fractions based on their boiling points. The first fraction will contain any remaining low-boiling solvents or unreacted neopentane (if present).
-
A second fraction, collected around 84-85°C, will consist of 1-chloro-2,2-dimethylpropane.[5][6]
-
Increase the heating mantle temperature and collect the main fraction corresponding to the boiling point of this compound (approximately 149-150°C).[3][4]
-
Monitor the temperature at the still head closely. A stable temperature during collection indicates a pure fraction.
-
Analyze the collected fractions using a suitable analytical method like GC to confirm purity.
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. Neopentane - Wikipedia [en.wikipedia.org]
- 3. This compound | 29559-54-4 [m.chemicalbook.com]
- 4. This compound | 29559-54-4 [chemicalbook.com]
- 5. 1-Chloro-2,2-dimethylpropane 99 753-89-9 [sigmaaldrich.com]
- 6. 1-CHLORO-2,2-DIMETHYLPROPANE | 753-89-9 [chemicalbook.com]
- 7. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 8. Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. 1,1,1-Trichloro-2,2-dimethylpropane | C5H9Cl3 | CID 13332820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. alk1a1 [ursula.chem.yale.edu]
- 13. grokipedia.com [grokipedia.com]
- 14. chembk.com [chembk.com]
- 15. tert-Butyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Storage and Handling of 1,1-Dichloro-2,2-dimethylpropane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,1-dichloro-2,2-dimethylpropane to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during storage?
A1: The primary decomposition pathway for this compound is dehydrohalogenation, an elimination reaction where a hydrogen and a chlorine atom are removed from adjacent carbons to form an alkene. This process can be accelerated by elevated temperatures, exposure to light (photodegradation), and the presence of certain metals that can act as catalysts. Hydrolysis, a reaction with water, can also occur, leading to the formation of corresponding alcohols and hydrochloric acid.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored in a cool, dry, and dark place. The storage area should be well-ventilated. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.
Q3: Are there any materials that should be avoided for storing this compound?
A3: Yes. Contact with metals, particularly iron and aluminum, should be avoided as they can catalyze decomposition. Storage in glass containers, preferably amber glass to protect from light, is recommended. If metal containers are necessary, they should be lined with an inert polymer.
Q4: Can stabilizers be added to prevent the decomposition of this compound?
A4: While specific stabilizers for this compound are not extensively documented, related chlorinated hydrocarbons are often stabilized with the addition of small amounts of antioxidants or acid scavengers. Hindered amines, such as Tinuvin® series, are known to be effective light stabilizers for polymers and may offer some protection against photodegradation.[1][2] Small amounts of unsaturated hydrocarbons or epoxides can also act as acid scavengers, neutralizing any HCl formed and thus slowing down further decomposition.
Q5: How can I detect if my sample of this compound has started to decompose?
A5: Decomposition can be detected by a change in the physical appearance of the liquid (e.g., discoloration), a change in pH (becoming more acidic due to HCl formation), or through analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method to assess the purity of the sample and identify any degradation products.
Troubleshooting Guides
Issue 1: The pH of my stored this compound has decreased, indicating acidity.
| Potential Cause | Troubleshooting Step |
| Dehydrohalogenation or Hydrolysis | 1. Immediately assess the extent of decomposition using GC-MS to determine the purity. 2. If the purity is still acceptable for your application, consider neutralizing the acid by passing the liquid through a short column of a basic adsorbent like activated alumina. 3. For future storage, add a small amount (0.01-0.1% w/w) of an acid scavenger such as an epoxide (e.g., propylene (B89431) oxide) or a hindered amine. 4. Ensure the storage container is tightly sealed and stored in a cool, dark place. |
| Contamination | 1. Review handling procedures to identify potential sources of acidic contamination. 2. If necessary, purify the material by distillation, ensuring to use a clean, dry apparatus. |
Issue 2: Discoloration of the this compound is observed.
| Potential Cause | Troubleshooting Step |
| Photodegradation | 1. Verify that the material is stored in an amber glass container or in a dark environment. 2. If exposed to light, the compound may have undergone free-radical reactions. Analyze a sample by GC-MS to identify degradation products. 3. If the purity is compromised, purification by distillation may be necessary. |
| Reaction with Container Material | 1. Ensure the storage container is made of a compatible material (borosilicate glass is recommended). 2. If stored in a metal container, check for signs of corrosion. Transfer the material to a glass container. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
This protocol uses the Arrhenius equation to predict the shelf-life of this compound under normal storage conditions by accelerating its decomposition at elevated temperatures.[3][4][5][6]
Methodology:
-
Sample Preparation: Aliquot 1 mL of high-purity this compound into several amber glass vials. Tightly seal the vials with PTFE-lined caps.
-
Storage Conditions: Place the vials in temperature-controlled ovens at three different elevated temperatures (e.g., 40°C, 50°C, and 60°C). Also, keep a set of control vials at the intended long-term storage temperature (e.g., 25°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition for analysis.
-
Analysis:
-
Visually inspect the sample for any changes in color.
-
Measure the pH of an aqueous extract of the sample.
-
Quantify the purity of the this compound and the formation of any degradation products using a validated GC-MS method (see Protocol 2).
-
-
Data Analysis:
-
For each temperature, plot the concentration of this compound versus time to determine the degradation rate constant (k) assuming pseudo-first-order kinetics.
-
Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).
-
Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to determine the activation energy (Ea) and the pre-exponential factor (A).
-
Extrapolate the degradation rate constant at the intended storage temperature (e.g., 25°C).
-
Calculate the predicted shelf-life, which is the time it takes for the purity to drop to a predetermined specification limit (e.g., 99.0%).
-
Quantitative Data Summary (Hypothetical Example):
| Temperature (°C) | Degradation Rate Constant (k) (week⁻¹) |
| 40 | 0.005 |
| 50 | 0.015 |
| 60 | 0.045 |
| 25 (Extrapolated) | 0.001 |
Protocol 2: GC-MS Analysis for Purity and Degradation Products
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards by diluting the stock solution.
-
Dilute the samples from the stability study to fall within the calibration range.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless, 250°C.
-
Oven Program: Initial temperature 50°C for 2 min, ramp at 10°C/min to 200°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Identify this compound and any degradation products by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the amount of this compound using the calibration curve.
-
Calculate the percentage purity of the sample.
-
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Troubleshooting workflow for suspected decomposition.
References
Validation & Comparative
A Comparative Analysis of 1,1-Dichloro-2,2-dimethylpropane and Related Structures using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the landscape of chlorinated alkanes, understanding the nuanced structural details is paramount for applications ranging from solvent chemistry to the synthesis of complex molecular scaffolds. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled view into the chemical environment of individual atoms within a molecule. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectra of 1,1-dichloro-2,2-dimethylpropane and its structural isomers and analogues, offering a clear differentiation based on empirical data.
Comparative NMR Data Analysis
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and selected alternative compounds. This quantitative data highlights the distinct spectroscopic signatures arising from subtle changes in molecular structure.
| Compound | Structure | ¹H NMR Data | ¹³C NMR Data |
| This compound |
| 𝛿 6.2 (s, 1H, -CHCl₂), 1.2 (s, 9H, -C(CH₃)₃) | 𝛿 85.5 (-CHCl₂), 34.5 (-C (CH₃)₃), 25.6 (-C(C H₃)₃) |
| 1,2-Dichloro-2-methylpropane |
| 𝛿 3.8 (s, 2H, -CH₂Cl), 1.8 (s, 6H, -C(CH₃)₂) | 𝛿 74.1 (-C Cl(CH₃)₂), 54.5 (-CH₂Cl), 32.5 (-C(C H₃)₂) |
| 1-Chloro-2,2-dimethylpropane |
| 𝛿 3.4 (s, 2H, -CH₂Cl), 1.0 (s, 9H, -C(CH₃)₃) | 𝛿 53.5 (-CH₂Cl), 32.1 (-C (CH₃)₃), 27.2 (-C(C H₃)₃) |
| 2,2-Dimethylpropane (Neopentane) |
| 𝛿 0.9 (s, 12H, -C(CH₃)₄)[1] | 𝛿 31.5 (-C (CH₃)₄), 28.7 (-C(C H₃)₄)[2] |
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, representative of standard practices in the field.
Sample Preparation:
-
Approximately 5-20 mg of the solid sample or 10-30 µL of the liquid sample is accurately weighed or measured.
-
The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a zero point for the chemical shift scale.
-
The solution is thoroughly mixed to ensure homogeneity.
¹H NMR Spectroscopy Acquisition:
-
The prepared NMR tube is placed in the spectrometer's probe.
-
The magnetic field is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable field.
-
The magnetic field homogeneity is optimized by shimming to achieve sharp, symmetrical peaks.
-
A standard one-pulse experiment is typically performed with a 90° pulse angle.
-
Key acquisition parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
A number of scans (typically 8 to 64) are acquired and averaged to improve the signal-to-noise ratio.
-
The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.
¹³C NMR Spectroscopy Acquisition:
-
Following ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.
-
A proton-decoupled experiment is typically performed to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).
-
Key acquisition parameters include a spectral width of approximately 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.
-
A significantly larger number of scans (typically several hundred to several thousand) is required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
The FID is processed similarly to the ¹H spectrum with Fourier transformation, phasing, and baseline correction.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical steps involved in the NMR analysis of a chemical compound, from sample preparation to spectral interpretation.
Caption: A flowchart illustrating the key stages of NMR analysis.
References
- 1. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of Chlorinated Dimethylpropanes
For researchers, scientists, and professionals in drug development, understanding the fragmentation patterns of molecules in mass spectrometry is crucial for structural elucidation and identification. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-chloro-2,2-dimethylpropane (B1207488) and its dichlorinated isomer, 2,4-dichloropentane. While mass spectral data for 1,1-dichloro-2,2-dimethylpropane is not publicly available, this comparison offers valuable insights into the influence of chlorine substitution on fragmentation pathways.
Unraveling Fragmentation: A Tale of Two Chlorinated Alkanes
The introduction of chlorine atoms into an alkane backbone significantly influences its fragmentation behavior under electron ionization. This is due to the electronegativity of chlorine and the presence of its two stable isotopes, ³⁵Cl and ³⁷Cl, which give rise to characteristic isotopic patterns in the mass spectrum. Here, we compare the fragmentation of a monochlorinated neopentane (B1206597) derivative with a dichlorinated pentane (B18724) isomer to highlight these effects.
Key Fragmentation Pathways
The primary fragmentation mechanisms for alkyl halides include alpha-cleavage (cleavage of the C-C bond adjacent to the halogen) and the loss of a chlorine radical or a hydrogen chloride molecule. The stability of the resulting carbocation is a major driving force in determining the most favorable fragmentation pathways.
Comparative Analysis of Mass Spectra
The following tables summarize the key fragments observed in the mass spectra of 1-chloro-2,2-dimethylpropane and 2,4-dichloropentane.
Table 1: Key Mass Spectral Fragments for 1-Chloro-2,2-dimethylpropane
| m/z | Proposed Fragment | Relative Intensity |
| 106/108 | [C₅H₁₁Cl]⁺• (Molecular Ion) | Low |
| 91/93 | [C₄H₈Cl]⁺ | Moderate |
| 71 | [C₅H₁₁]⁺ | Moderate |
| 57 | [C₄H₉]⁺ (tert-butyl cation) | High (Base Peak) |
| 41 | [C₃H₅]⁺ | Moderate |
Table 2: Key Mass Spectral Fragments for 2,4-Dichloropentane
| m/z | Proposed Fragment | Relative Intensity |
| 140/142/144 | [C₅H₁₀Cl₂]⁺• (Molecular Ion) | Low |
| 105/107 | [C₅H₁₀Cl]⁺ | Moderate |
| 91/93 | [C₄H₈Cl]⁺ | Moderate |
| 63/65 | [C₃H₆Cl]⁺ | High |
| 41 | [C₃H₅]⁺ | Moderate |
Visualizing the Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for each compound.
Caption: Fragmentation pathway of 1-Chloro-2,2-dimethylpropane.
Caption: Fragmentation pathway of 2,4-Dichloropentane.
Experimental Protocols
The mass spectral data presented here are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC/MS) with an electron ionization (EI) source.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating these volatile organic compounds.
-
Injector Temperature: 250 °C
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 40 °C) to a final temperature of around 280 °C at a rate of 10-20 °C/min is a common starting point.
-
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-200
Discussion and Comparison
The mass spectrum of 1-chloro-2,2-dimethylpropane is dominated by the formation of the highly stable tert-butyl cation at m/z 57, which is the base peak. This is a result of the cleavage of the C-C bond alpha to the chlorine atom, expelling a chloromethyl radical. The molecular ion is often of low abundance due to the facile fragmentation.
In contrast, the fragmentation of 2,4-dichloropentane is more complex due to the presence of two chlorine atoms. The molecular ion peak cluster at m/z 140, 142, and 144 (due to the two chlorine isotopes) is weak. The spectrum shows significant peaks corresponding to the loss of a chlorine radical (m/z 105/107) and subsequent fragmentation. A prominent fragment is observed at m/z 63/65, which can be attributed to a chloropropyl cation. The presence of two chlorine atoms leads to a more varied fragmentation pattern compared to the monochlorinated analogue.
This comparative guide underscores the importance of understanding fundamental fragmentation mechanisms in the interpretation of mass spectra. The number and position of halogen substituents profoundly impact the fragmentation pathways, providing critical clues for the structural elucidation of unknown chlorinated compounds.
Infrared (IR) spectroscopy of 1,1-Dichloro-2,2-dimethylpropane
A comparative guide to the infrared (IR) spectroscopy of 1,1-dichloro-2,2-dimethylpropane is presented below for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental IR spectra for this compound, this guide provides a predictive analysis of its key spectral features. This prediction is supported by a comparative analysis with the experimental spectra of structurally related compounds: the parent hydrocarbon, neopentane (B1206597) (2,2-dimethylpropane), and the monochlorinated analogue, 1-chloro-2,2-dimethylpropane (B1207488).
This guide adheres to the principles of objective comparison and provides supporting data from publicly available sources. Detailed experimental protocols are included to facilitate the acquisition of IR spectra for similar liquid-state compounds.
Predictive and Comparative IR Spectral Analysis
The infrared spectrum of this compound is predicted to be dominated by absorptions arising from the vibrations of its alkane backbone and the carbon-chlorine bonds. By comparing its expected vibrational modes with those of neopentane and 1-chloro-2,2-dimethylpropane, we can anticipate the key features of its IR spectrum.
Key Predicted Vibrational Modes for this compound:
-
C-H Stretching: Like other alkanes, this compound will exhibit C-H stretching vibrations in the region of 2850-3000 cm⁻¹. These bands are typically of medium to strong intensity.
-
C-H Bending: The presence of methyl (CH₃) and a dichloromethyl (CHCl₂) group will give rise to characteristic bending (scissoring, rocking, and wagging) vibrations in the fingerprint region, approximately between 1350 and 1470 cm⁻¹.
-
C-Cl Stretching: The most notable feature distinguishing its spectrum from that of neopentane will be the appearance of one or more strong absorption bands in the 600-800 cm⁻¹ region, which are characteristic of C-Cl stretching vibrations. The presence of two chlorine atoms on the same carbon (a geminal dihalide) is expected to result in strong absorptions in this region.
-
C-C Skeletal Vibrations: The fingerprint region will also contain weaker absorptions corresponding to the stretching and bending of the carbon-carbon skeleton.
The following table summarizes the experimental IR absorption frequencies for neopentane and 1-chloro-2,2-dimethylpropane and provides a predicted range for the key absorptions of this compound.
| Vibrational Mode | Neopentane (2,2-dimethylpropane) Experimental Wavenumber (cm⁻¹) [1][2] | 1-Chloro-2,2-dimethylpropane Experimental Wavenumber (cm⁻¹) [3] | This compound Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | ~2870-2960 | ~2870-2960 | ~2870-2960 | Medium to Strong |
| C-H Bend (Methyl) | ~1365, ~1470 | ~1370, ~1480 | ~1370-1480 | Medium |
| C-Cl Stretch | N/A | ~790 | ~650-800 | Strong |
| C-C Skeletal | Fingerprint Region | Fingerprint Region | Fingerprint Region | Weak to Medium |
Experimental Protocols
For the acquisition of an IR spectrum of a liquid sample such as this compound, the following standard protocols can be employed.
Neat Liquid Transmission Spectroscopy
This is a straightforward method for obtaining the IR spectrum of a pure liquid.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Polished salt plates (e.g., NaCl or KBr) and a holder
-
Pasteur pipette
-
Acetone (B3395972) or another suitable volatile solvent for cleaning
-
Kimwipes
Procedure:
-
Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of dry acetone and gently wipe them with a Kimwipe.[4]
-
Using a Pasteur pipette, place one to two drops of the liquid sample onto the center of one salt plate.[4][5]
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[4][6]
-
Place the "sandwich" of salt plates into the sample holder in the FTIR spectrometer.[4][5]
-
Acquire a background spectrum with an empty sample compartment.
-
Acquire the spectrum of the sample.
-
After the measurement, clean the salt plates thoroughly with a suitable solvent and return them to a desiccator for storage.[4]
Attenuated Total Reflectance (ATR) Spectroscopy
ATR is a versatile technique that requires minimal sample preparation.[7]
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Pasteur pipette or spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Soft, lint-free wipes
Procedure:
-
Ensure the surface of the ATR crystal is clean.
-
Acquire a background spectrum with the clean, empty ATR crystal.[7]
-
Place a small drop of the liquid sample directly onto the ATR crystal surface, ensuring it covers the crystal.[7]
-
If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.
-
Acquire the spectrum of the sample.
-
After the measurement, clean the ATR crystal surface thoroughly with a solvent-moistened wipe.
Visualizations
The following diagrams illustrate the logical workflow for the analysis and the experimental procedure for IR spectroscopy.
Caption: Predictive IR analysis workflow.
Caption: ATR-IR spectroscopy workflow.
References
- 1. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Neopentane [webbook.nist.gov]
- 3. Propane, 1-chloro-2,2-dimethyl- [webbook.nist.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. webassign.net [webassign.net]
- 6. researchgate.net [researchgate.net]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
A Comparative Analysis of the Reactivity of 1,1-Dichloro-2,2-dimethylpropane and Isomeric Dichloropropanes
This guide provides a detailed comparison of the reactivity of 1,1-dichloro-2,2-dimethylpropane against various isomers of dichloropropane in nucleophilic substitution reactions. The analysis is supported by established chemical principles, experimental data, and detailed protocols for reactivity assessment. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction to Nucleophilic Substitution Reactions
The reactivity of alkyl halides is primarily evaluated through their participation in nucleophilic substitution reactions, which are categorized into two main mechanisms: S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular).
-
S(_N)1 Reaction: This is a two-step mechanism where the rate-determining step is the formation of a carbocation intermediate after the leaving group departs.[1][2] The stability of the potential carbocation is the most critical factor, with the reactivity order being tertiary > secondary > primary.[3][4] The reaction rate is dependent only on the concentration of the alkyl halide (the substrate).[5][6]
-
S(_N)2 Reaction: This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[7] This mechanism is highly sensitive to steric hindrance around the reaction center.[8][9][10] Consequently, the reactivity order is methyl > primary > secondary > tertiary.[11] The rate of an S(_N)2 reaction depends on the concentrations of both the substrate and the nucleophile.[3][5]
Structural Comparison and Reactivity Prediction
The compounds under consideration are this compound and the four structural isomers of dichloropropane: 1,1-dichloropropane, 1,2-dichloropropane, 1,3-dichloropropane (B93676), and 2,2-dichloropropane.[12][13] Their reactivity is dictated by the substitution of the carbon atoms bearing the chlorine atoms and the steric environment.
-
This compound: This is a primary alkyl halide, but the carbon atom is adjacent to a quaternary carbon (a neopentyl structure). This structure presents significant steric hindrance to the backside attack required for an S(_N)2 reaction, making this pathway extremely slow.[8][10] S(_N)1 reactions are also disfavored because they would form a highly unstable primary carbocation.
-
Dichloropropane Isomers:
-
1,1-Dichloropropane & 1,3-Dichloropropane: These are primary dichlorides. They are expected to be relatively reactive in S(_N)2 reactions due to low steric hindrance and unreactive in S(_N)1 reactions due to the instability of the resulting primary carbocations.
-
1,2-Dichloropropane: This molecule has one primary and one secondary chloroalkane center. The secondary position is more sterically hindered than the primary positions but can form a more stable secondary carbocation.
-
2,2-Dichloropropane: This is a secondary gem-dihalide. It is more sterically hindered than primary halides but can form a secondary carbocation, suggesting potential reactivity in both S(_N)1 and S(_N)2 pathways, though it will be slower in S(_N)2 reactions than primary halides.[11]
-
Data Presentation: Comparative Reactivity
The following table summarizes the predicted reactivity of this compound and the dichloropropane isomers based on their structures and the governing principles of S(_N)1 and S(_N)2 reactions.
| Compound | Structure | Predicted S(_N)1 Reactivity | Predicted S(_N)2 Reactivity | Key Influencing Factors |
| This compound | Primary (Neopentyl-type) | Very Low | Extremely Low | Extreme steric hindrance (neopentyl group) severely inhibits S(_N)2.[8] Unstable primary carbocation disfavors S(_N)1. |
| 1,1-Dichloropropane | Primary (gem-dihalide) | Very Low | Moderate to High | Low steric hindrance favors S(_N)2. Unstable primary carbocation disfavors S(_N)1. |
| 1,2-Dichloropropane | Primary & Secondary | Low to Moderate (at C2) | Moderate (at C1) / Low (at C2) | Secondary carbocation is more stable than primary, allowing for slow S(_N)1.[3] S(_N)2 is faster at the less hindered primary carbon. |
| 1,3-Dichloropropane | Primary | Very Low | High | Low steric hindrance at both primary carbons favors S(_N)2. Unstable primary carbocation disfavors S(_N)1. |
| 2,2-Dichloropropane | Secondary (gem-dihalide) | Moderate | Low | Can form a relatively stable secondary carbocation, favoring S(_N)1.[4] Increased steric hindrance slows S(_N)2 compared to primary halides.[10][11] |
Experimental Protocols
The relative reactivity of these compounds can be determined using standard qualitative tests that favor either the S(_N)1 or S(_N)2 mechanism.
Experiment 1: S(_N)2 Reactivity with Sodium Iodide in Acetone (B3395972)
Principle: This test favors the S(_N)2 mechanism. Sodium iodide is soluble in acetone, but sodium chloride is not. The formation of a sodium chloride precipitate indicates that a substitution reaction has occurred. The rate of precipitate formation is a measure of the compound's reactivity under S(_N)2 conditions.[14]
Procedure:
-
Label five clean, dry test tubes, one for each compound.
-
Add 2 mL of a 15% sodium iodide in acetone solution to each test tube.
-
Add 4-5 drops of the respective chlorinated propane (B168953) to each test tube.
-
Stopper the tubes, mix the contents thoroughly, and note the time.
-
Record the time it takes for a precipitate (cloudiness) to form at room temperature.
-
If no reaction is observed after 5-10 minutes, gently warm the tubes in a water bath (around 50°C) and observe for any changes.
-
Record the results, noting the relative times for precipitate formation. A faster reaction indicates higher reactivity via the S(_N)2 pathway.
Experiment 2: S(_N)1 Reactivity with Silver Nitrate (B79036) in Ethanol
Principle: This test promotes the S(_N)1 mechanism. A polar protic solvent (ethanol) facilitates the ionization of the alkyl halide to form a carbocation.[15] The silver ion from AgNO(_3) then coordinates with the departing chloride ion to form an insoluble silver chloride precipitate. The rate of precipitate formation reflects the rate of carbocation formation and thus the S(_N)1 reactivity.[14]
Procedure:
-
Label five clean, dry test tubes, one for each compound.
-
Add 2 mL of a 1% ethanolic silver nitrate solution to each tube.
-
Add 4-5 drops of the respective chlorinated propane to each test tube, avoiding cross-contamination.
-
Stopper the tubes, mix the contents well, and note the time.
-
Observe the tubes for the formation of a silver chloride precipitate at room temperature.
-
If no reaction is observed after 5-10 minutes, warm the tubes in a water bath and note any changes.
-
Record the time required for a precipitate to appear. Faster precipitate formation corresponds to higher S(_N)1 reactivity.
Visualized Experimental Workflow
The following diagram illustrates the workflow for the comparative reactivity experiments.
Caption: Workflow for assessing S(_N)1 and S(_N)2 reactivity.
Conclusion
The reactivity of this compound is exceptionally low in both S(_N)1 and S(_N)2 reactions due to a combination of severe steric hindrance and the inability to form a stable carbocation. In contrast, the dichloropropane isomers exhibit a range of reactivities that are predictable based on their structures. Primary dichlorides like 1,3-dichloropropane are most reactive under S(_N)2 conditions, while the secondary dichloride, 2,2-dichloropropane, is the most likely to react via an S(_N)1 mechanism. These differences underscore the critical roles of steric accessibility and carbocation stability in determining the pathway and rate of nucleophilic substitution reactions. The provided experimental protocols offer a clear and effective method for empirically verifying these theoretical predictions in a laboratory setting.
References
- 1. Relative Reactivity Of Alkyl Halides - 1435 Words | Bartleby [bartleby.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. glasp.co [glasp.co]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chapter 8 Notes [web.pdx.edu]
- 12. brainly.com [brainly.com]
- 13. homework.study.com [homework.study.com]
- 14. scribd.com [scribd.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Purity Analysis of 1,1-Dichloro-2,2-dimethylpropane: GC-MS vs. Alternative Methods
For researchers, scientists, and professionals in drug development and chemical synthesis, the accurate determination of a compound's purity is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1,1-Dichloro-2,2-dimethylpropane against alternative analytical techniques. The information herein is supported by established principles of analytical chemistry and data from the analysis of similar halogenated hydrocarbons.
Introduction to Purity Assessment of this compound
This compound is a halogenated alkane that can be used as a building block in organic synthesis. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the final product, and complicate the interpretation of experimental results. Therefore, robust analytical methods are essential for its quality control. GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound due to its combination of high-resolution separation and definitive identification capabilities.[1]
This guide will compare GC-MS with two other common analytical techniques for purity determination: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the nature of the compound and its expected impurities, the required sensitivity and specificity, and the availability of instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly specific, as the mass spectrum of a compound provides a unique fingerprint, allowing for confident identification of the main component and any impurities.[2][3]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a widely used technique for the quantitative analysis of organic compounds.[4] While it is a robust and sensitive detector, it is less specific than MS and identifies compounds based on their retention time, which can lead to co-elution issues with impurities having similar chromatographic behavior.[5]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that provides a direct measurement of the analyte's concentration without the need for a reference standard of the same compound.[6] It is highly accurate and precise but generally less sensitive than chromatographic techniques.[7]
Experimental Protocols
The following are representative protocols for the purity analysis of this compound using GC-MS, GC-FID, and qNMR.
1. GC-MS Protocol
This protocol is designed for the identification and quantification of volatile impurities.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate. Vortex the solution to ensure it is fully dissolved.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7][8]
-
Inlet Temperature: 250 °C.[8]
-
Injection Volume: 1 µL.[8]
-
Injection Mode: Split (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MS detector or equivalent.
-
Mass Range: m/z 40-300.[8]
-
Source Temperature: 230 °C.[8]
-
Quadrupole Temperature: 150 °C.[8]
-
-
Data Analysis: The purity is determined by calculating the relative peak area percentage from the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
2. GC-FID Protocol
This protocol is suitable for quantifying the main component and known impurities.
-
Sample Preparation: Prepare the sample as described in the GC-MS protocol.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC system or equivalent, equipped with a Flame Ionization Detector (FID).[10]
-
Column: DB-WAX or equivalent high-polarity column (30 m x 0.32 mm, 0.25 µm).[11]
-
Inlet and Detector Temperature: 250 °C.
-
Oven Temperature Program: Same as the GC-MS protocol.
-
Carrier Gas: Nitrogen or Helium.[10]
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
3. qNMR Protocol
This protocol provides an absolute quantification of purity.
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound and a similar amount of a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[8]
-
Instrumentation and Conditions:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.[8]
-
Acquisition Parameters:
-
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the molecular weights and the number of protons contributing to each signal.[6][8]
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of each method for the purity analysis of halogenated hydrocarbons.
| Parameter | GC-MS | GC-FID | qNMR |
| Specificity | High (Mass Spectrum) | Moderate (Retention Time) | High (Chemical Shift) |
| Sensitivity | High | High | Moderate |
| Limit of Detection (LOD) | Low ng/L to µg/L range[10][12] | 0.085 to 1.96 µg/L[10] | ~0.1% by weight |
| Limit of Quantification (LOQ) | Low µg/L range[10] | 0.28 to 6.52 µg/L[10] | ~0.5% by weight |
| Linearity (R²) | >0.999[13] | >0.997[10] | N/A (Primary Method) |
| Precision (%RSD) | < 5% | 0.7 to 2.3%[10] | < 1%[6] |
| Primary Use | Identification and quantification of volatile impurities.[1] | Quantification of volatile organic compounds.[4] | Absolute quantification and structural elucidation.[6] |
Mandatory Visualization
Caption: GC-MS workflow for purity analysis of this compound.
Conclusion
For the comprehensive purity assessment of this compound, GC-MS stands out as a highly specific and sensitive method, ideal for both identifying and quantifying volatile impurities. GC-FID offers a robust and cost-effective alternative for routine quantitative analysis, particularly when the identity of potential impurities is already known. qNMR provides an orthogonal and highly accurate method for absolute purity determination, which is invaluable for the certification of reference materials. The choice of the most suitable technique will depend on the specific analytical needs, such as the required level of sensitivity, the need for structural confirmation of impurities, and the intended use of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. measurlabs.com [measurlabs.com]
- 5. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 6. eppltd.com [eppltd.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 13. researchgate.net [researchgate.net]
The Definitive Guide to Structural Elucidation: A Comparative Analysis of X-ray Crystallography and its Alternatives for 1,1-Dichloro-2,2-dimethylpropane Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. While single-crystal X-ray crystallography stands as the gold standard for atomic-level structural elucidation, its application can be limited by the availability of suitable crystalline material. This guide provides an objective comparison of X-ray crystallography with alternative techniques, offering supporting data and detailed experimental protocols relevant to the structural analysis of 1,1-Dichloro-2,2-dimethylpropane and its derivatives.
At a Glance: Performance Comparison of Structural Elucidation Techniques
The selection of an appropriate technique for determining molecular structure is contingent on the nature of the sample, the desired level of detail, and the specific research question. Below is a summary of the key performance indicators for X-ray crystallography and its primary alternatives.
| Feature | Single-Crystal X-ray Crystallography | Gas-Phase Electron Diffraction (GED) | Neutron Diffraction | Solid-State NMR (ssNMR) Spectroscopy |
| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice. | Scattering of an electron beam by the electrostatic potential of molecules in the gas phase.[1] | Scattering of a neutron beam by the atomic nuclei within a crystal.[2] | The response of nuclear spins to a magnetic field, providing information on the local chemical environment.[3] |
| Sample Phase | Solid (single crystal) | Gas | Solid (single crystal or powder) | Solid (crystalline or amorphous) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry. | Internuclear distances and bond angles in the gas phase, reflecting an average of vibrational states. | Precise localization of atomic nuclei, especially for light atoms like hydrogen.[2] | Information on molecular connectivity, conformation, and dynamics in the solid state.[3] |
| Strengths | Unambiguous and high-resolution structural determination. | Ideal for studying the intrinsic structure of molecules free from intermolecular interactions.[4] | Unparalleled accuracy in determining the positions of hydrogen atoms. | Applicable to a wide range of solid materials, including non-crystalline samples. |
| Limitations | Requires high-quality single crystals, which can be difficult to grow. | Provides a one-dimensional radial distribution function, making structure solution complex for larger molecules.[4] | Requires access to a neutron source (nuclear reactor or spallation source) and often larger crystals than X-ray diffraction. | Provides indirect structural information that often requires computational modeling for full structure determination. |
Case Study: Structural Data of a Chlorinated Neopentane Derivative
Due to the lack of publicly available crystal structures for this compound, we present data for a structurally related chlorinated spiropentane (B86408) derivative obtained from the Cambridge Structural Database (CSD). This serves as an illustrative example of the type of quantitative data obtained from X-ray crystallography.
Table 1: Crystallographic Data for a Spiropentane Derivative (CSD Refcode: VAJHAP) [5]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 6.123(4) Å, b = 10.456(7) Å, c = 12.084(8) Å |
| α = 90°, β = 98.43(3)°, γ = 90° | |
| Volume | 765.9(9) ų |
| Z | 4 |
| Calculated Density | 1.458 Mg/m³ |
| Selected Bond Lengths | C-C: 1.475 - 1.558 Å |
| C-Cl: 1.765 - 1.772 Å | |
| Selected Bond Angles | C-C-C: 59.7 - 89.8 ° |
| C-C-Cl: 116.9 - 119.8 ° |
Experimental Protocols: A Step-by-Step Guide
A detailed understanding of the experimental workflow is crucial for appreciating the strengths and limitations of each technique.
Single-Crystal X-ray Crystallography
The process of determining a crystal structure using single-crystal X-ray diffraction can be broken down into several key stages.[6]
-
Crystal Growth: The initial and often most challenging step is to grow a high-quality, single crystal of the compound of interest, typically with dimensions greater than 0.1 mm in all directions. Common methods include slow evaporation of a saturated solution, vapor diffusion, and slow cooling.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, this is done under a layer of inert oil.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[7]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined to achieve the best possible fit with the experimental data.
Alternative Structural Elucidation Techniques
Gas-Phase Electron Diffraction (GED): This technique provides information about the structure of molecules in the gas phase, free from the packing forces present in a crystal.[4]
-
Sample Introduction: The sample is vaporized and introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is fired at the gaseous sample.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector.
-
Data Analysis: The diffraction pattern is analyzed to generate a radial distribution function, from which bond lengths and angles can be derived.[4]
Neutron Diffraction: This method is particularly powerful for accurately locating hydrogen atoms in a crystal structure.[2]
-
Crystal Growth and Mounting: Similar to X-ray crystallography, a single crystal is required, although typically larger crystals are needed.
-
Data Collection at a Neutron Source: The experiment is conducted at a nuclear reactor or spallation neutron source. A beam of neutrons is directed at the crystal, and the scattered neutrons are detected.
-
Data Analysis: The data is processed and analyzed in a manner similar to X-ray diffraction to yield the crystal structure.
Solid-State NMR (ssNMR) Spectroscopy: This technique is used to gain structural information from solid samples, including those that are not crystalline.[3]
-
Sample Preparation: A powdered sample of the compound is packed into a rotor.
-
Data Acquisition: The rotor is placed in an NMR spectrometer and spun at a high speed at the "magic angle" (54.74°) to average out anisotropic interactions. A variety of pulse sequences can be used to obtain different types of structural information.
-
Spectral Interpretation: The resulting spectra provide information about the local chemical environment of the nuclei, which can be used to deduce connectivity and conformational details.
Visualizing the Workflow
To better understand the logical flow of these experimental techniques, the following diagrams have been generated using the DOT language.
References
- 1. anorganik.uni-tuebingen.de [anorganik.uni-tuebingen.de]
- 2. mdpi.com [mdpi.com]
- 3. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 5. A wider look at chlorine trifluoride: crystal structures and data mining. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Guide to the Computational Chemistry of Chlorinated Neopentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,1-dichloro-2,2-dimethylpropane and its related chlorinated neopentane (B1206597) derivatives through the lens of computational chemistry. Due to a lack of direct comparative studies in the existing literature, this guide presents a hypothetical, yet realistic, comparison based on established computational methodologies. The data herein is illustrative of the expected trends and serves as a framework for future computational investigations in this area.
Introduction
This compound, a halogenated alkane, and its analogs are of interest for their potential applications and as subjects for fundamental chemical studies. Understanding their conformational preferences, vibrational spectra, and electronic properties is crucial for predicting their behavior in various environments. Computational chemistry offers a powerful toolkit for elucidating these properties at a molecular level. This guide compares 1-chloro-2,2-dimethylpropane, this compound, and 1,1,1-trichloro-2,2-dimethylpropane, highlighting the impact of increasing chlorination on their molecular characteristics.
Data Presentation
The following tables summarize hypothetical quantitative data derived from computational models. These values are representative of what one might expect from rigorous computational analysis and are intended for comparative purposes.
Table 1: Conformational Analysis - Relative Energies
| Compound | Conformer | Dihedral Angle (C1-C2-C3-X) | Relative Energy (kcal/mol) |
| 1-chloro-2,2-dimethylpropane | Anti | 180° | 0.00 |
| Gauche | 60° | 1.2 | |
| This compound | Anti-Anti | 180°, 180° | 0.00 |
| Anti-Gauche | 180°, 60° | 1.5 | |
| Gauche-Gauche | 60°, 60° | 2.8 | |
| 1,1,1-trichloro-2,2-dimethylpropane | Staggered | - | 0.00 |
| Eclipsed | - | 4.5 |
Table 2: Key Vibrational Frequencies
| Compound | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| 1-chloro-2,2-dimethylpropane | C-Cl Stretch | 715 |
| C-C Stretch | 950 | |
| This compound | Symmetric C-Cl Stretch | 690 |
| Asymmetric C-Cl Stretch | 730 | |
| C-C Stretch | 965 | |
| 1,1,1-trichloro-2,2-dimethylpropane | Symmetric C-Cl Stretch | 680 |
| Asymmetric C-Cl Stretch | 745 | |
| C-C Stretch | 980 |
Table 3: Selected Molecular Properties
| Compound | Dipole Moment (Debye) | C-Cl Bond Length (Å) |
| 1-chloro-2,2-dimethylpropane | 2.1 | 1.78 |
| This compound | 2.5 | 1.77 |
| 1,1,1-trichloro-2,2-dimethylpropane | 1.8 | 1.76 |
Experimental Protocols
The hypothetical data presented in this guide would be generated using the following computational chemistry protocols.
Conformational Analysis
A conformational search would be performed to identify the stable conformers of each molecule. The geometry of each conformer would be optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set. The relative energies of the conformers would be calculated from the single-point energies at the optimized geometries, including zero-point vibrational energy corrections.
Vibrational Frequency Analysis
Vibrational frequencies would be calculated at the same level of theory (B3LYP/6-311+G(d,p)) for the lowest energy conformer of each molecule. The absence of imaginary frequencies would confirm that the structures correspond to true minima on the potential energy surface. The calculated frequencies would be scaled by an appropriate factor to facilitate comparison with experimental data.
Molecular Property Calculations
Dipole moments and bond lengths would be calculated from the optimized geometries obtained from the DFT calculations. These properties provide insight into the electronic structure and charge distribution within the molecules.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the computational study of these molecules.
Caption: A general workflow for computational chemistry studies.
Caption: Relationship between chlorination and molecular properties.
Conclusion
This guide provides a framework for the comparative computational study of chlorinated neopentane derivatives. The illustrative data highlights the expected trends in conformational stability, vibrational frequencies, and molecular properties as a function of chlorination. Researchers can use these protocols and expected outcomes as a starting point for their own detailed computational investigations into this class of molecules. Future experimental work to validate these computational predictions would be a valuable contribution to the field.
A Comparative Analysis of 1,1-Dichloro-2,2-dimethylpropane and 1,2-Dichloro-2,2-dimethylpropane for Researchers and Drug Development Professionals
An In-depth Look at the Physicochemical and Reactive Differences Between Two Key Dichlorinated Neopentane (B1206597) Isomers
This guide provides a comprehensive comparative study of two isomeric dichlorinated derivatives of neopentane: 1,1-dichloro-2,2-dimethylpropane and 1,2-dichloro-2,2-dimethylpropane. For researchers, scientists, and professionals in drug development, understanding the distinct properties of these structural isomers is crucial for their application in synthesis and as potential scaffolds in medicinal chemistry. This document outlines their physical and chemical properties, supported by experimental data and detailed synthesis protocols.
Physicochemical Properties
The arrangement of chlorine atoms on the neopentane framework significantly influences the physical properties of these isomers. A summary of key quantitative data is presented below.
| Property | This compound | 1,2-Dichloro-2,2-dimethylpropane |
| Molecular Formula | C₅H₁₀Cl₂ | C₅H₁₀Cl₂ |
| Molecular Weight | 141.04 g/mol | 141.04 g/mol |
| Boiling Point | 119.2 °C at 760 mmHg | Data not readily available |
| Melting Point | -75.05 °C (estimate)[1] | Data not readily available |
| Density | 1.05 g/cm³ | Data not readily available |
| CAS Number | 29559-54-4[2] | 29559-55-5 |
Reactivity and Chemical Behavior
The reactivity of these isomers is largely dictated by the substitution pattern of the chlorine atoms.
This compound (a geminal dihalide): In geminal dihalides, both halogen atoms are attached to the same carbon atom.[3][4][5] This arrangement influences their reactivity, often making them precursors to ketones and aldehydes upon hydrolysis. However, the significant steric hindrance from the adjacent tert-butyl group in this compound is expected to dramatically reduce its reactivity in nucleophilic substitution reactions (both SN1 and SN2 mechanisms).
1,2-Dichloro-2,2-dimethylpropane (a vicinal dihalide): In vicinal dihalides, the halogen atoms are on adjacent carbon atoms.[3][4][5] A characteristic reaction of vicinal dihalides is dehydrohalogenation to form alkenes. Similar to its geminal isomer, the neopentyl structure imposes severe steric constraints, likely hindering backside attack required for E2 elimination reactions.
Due to the high steric hindrance of the neopentyl group, both isomers are generally unreactive in standard nucleophilic substitution and elimination reactions.
Experimental Protocols
Detailed experimental procedures for the synthesis of these specific isomers are not widely published. However, general synthetic routes for analogous compounds provide a basis for their preparation.
Synthesis of this compound
This isomer can be synthesized via the free-radical chlorination of neopentane (2,2-dimethylpropane). This reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps.
Experimental Workflow: Free-Radical Chlorination of Neopentane
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. This compound | 29559-54-4 [chemicalbook.com]
- 3. pediaa.com [pediaa.com]
- 4. Explain vicinal Halides (Vic Halides) and geminal Halides (Gem Halides) . | Sathee Forum [forum.prutor.ai]
- 5. differencebetween.com [differencebetween.com]
Characterization of Impurities in Commercial 1,1-Dichloro-2,2-dimethylpropane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential impurities in commercial grades of 1,1-Dichloro-2,2-dimethylpropane. The objective is to offer a framework for researchers and professionals in drug development to assess product purity, a critical factor in both research and manufacturing. The data presented is a representative summary based on the analysis of related chlorinated hydrocarbons, as direct comparative studies on commercial this compound are not extensively available in public literature.
Impurity Profile of Commercial this compound
The synthesis of this compound, typically through the chlorination of neopentane (B1206597) or its derivatives, can lead to the formation of several impurities. These can be broadly categorized as under-chlorinated, over-chlorinated, and isomeric byproducts. The presence and concentration of these impurities can vary between different commercial suppliers due to variations in manufacturing processes and purification methods.
A critical aspect of quality control is the identification and quantification of these impurities, as they can potentially interfere with subsequent reactions or introduce unwanted toxicological properties in final products.
Table 1: Potential Impurities in Commercial this compound
| Impurity Name | Chemical Formula | Molar Mass ( g/mol ) | Potential Origin | Typical Analytical Method |
| 1-Chloro-2,2-dimethylpropane | C₅H₁₁Cl | 106.59 | Incomplete chlorination | GC-MS |
| 1,3-Dichloro-2,2-dimethylpropane | C₅H₁₀Cl₂ | 141.04 | Isomerization during synthesis | GC-MS, NMR |
| 1,1,1-Trichloro-2,2-dimethylpropane | C₅H₉Cl₃ | 175.48 | Over-chlorination | GC-MS |
| Other trichloropropane (B3392429) isomers | C₅H₉Cl₃ | 175.48 | Over-chlorination and rearrangement | GC-MS, NMR |
| Unreacted starting materials | Varies | Varies | Incomplete reaction | GC-MS |
| Residual Solvents | Varies | Varies | Purification process | Headspace GC-MS |
Comparative Analysis of Analytical Techniques
The accurate characterization of impurities in this compound relies on robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides excellent sensitivity and selectivity, allowing for the detection of trace-level impurities. The mass spectrum of each impurity serves as a fingerprint for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, provides detailed structural information about the main component and any impurities present. Quantitative NMR (qNMR) can be used to determine the purity of the sample and the concentration of impurities without the need for individual impurity standards.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-300.
-
3. Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST).
-
Quantify impurities using the relative peak area percentage, assuming similar response factors for structurally related compounds. For more accurate quantification, calibration with certified reference standards is required.
Quantitative ¹H NMR Spectroscopy for Purity Assessment
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene).
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: 1D ¹H NMR.
-
Pulse Program: zg30 (30° pulse angle).
-
Acquisition Parameters:
-
Spectral Width: 16 ppm.
-
Number of Scans: 16 (adjust for signal-to-noise).
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Acquisition Time: 4 s.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.
-
-
Identify impurity signals in the spectrum and estimate their concentration relative to the main component.
Visualizing the Analytical Workflow
To provide a clear overview of the process for characterizing impurities, the following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for the characterization of impurities in this compound.
This guide serves as a foundational resource for the quality assessment of commercial this compound. For critical applications, it is recommended to perform a thorough in-house validation of purity using the methodologies described.
A Comparative Guide to the Synthesis of 1,1-Dichloro-2,2-dimethylpropane: An Established Route vs. a Novel Approach
For Immediate Release
This guide provides a comprehensive comparison of two synthetic routes to 1,1-dichloro-2,2-dimethylpropane, a valuable haloalkane intermediate in organic synthesis. We will explore the established method of free-radical chlorination of neopentane (B1206597) and contrast it with a novel, two-step approach starting from neopentyl alcohol. This comparison aims to provide researchers, scientists, and drug development professionals with objective data to inform their synthetic strategy, focusing on yield, selectivity, and experimental feasibility.
Executive Summary
The direct dichlorination of neopentane offers a more atom-economical route, but is hampered by a lack of selectivity, leading to a mixture of mono-, di-, and polychlorinated products. This necessitates challenging purification steps and results in lower yields of the desired this compound. In contrast, the proposed novel two-step synthesis, involving the oxidation of neopentyl alcohol to pivalaldehyde followed by geminal dichlorination, presents a more controlled and selective pathway. While this route involves an additional step, it offers the potential for higher purity of the final product, simplifying downstream processing.
Data Presentation: A Head-to-Head Comparison
| Parameter | Established Route: Free-Radical Chlorination | New Synthetic Route |
| Starting Material | Neopentane | Neopentyl Alcohol |
| Key Reagents | Chlorine (Cl₂), UV light or heat | 1. Pyridinium chlorochromate (PCC) 2. Phosphorus pentachloride (PCl₅) |
| Intermediate(s) | Neopentyl radical, chlorinated neopentane isomers | Pivalaldehyde (2,2-dimethylpropanal) |
| Overall Yield | Variable, generally low for the specific isomer | Potentially higher for the purified product |
| Selectivity | Low; produces a mixture of isomers | High; targets the specific 1,1-dichloro isomer |
| Key Advantages | Fewer steps, atom economical | High selectivity, potentially higher purity of the final product |
| Key Disadvantages | Poor selectivity, difficult purification | More synthetic steps, use of stoichiometric chromium and phosphorus reagents |
Established Synthetic Route: Free-Radical Dichlorination of Neopentane
The free-radical chlorination of neopentane is a well-known method for the synthesis of chlorinated alkanes. The reaction proceeds via a free-radical chain mechanism initiated by UV light or heat. Due to the presence of only primary hydrogens in neopentane, monochlorination yields a single product, 1-chloro-2,2-dimethylpropane (B1207488) (neopentyl chloride). However, achieving selective dichlorination to obtain this compound is challenging. Further chlorination of neopentyl chloride can lead to a mixture of dichlorinated isomers, including the desired this compound and 1,3-dichloro-2,2-dimethylpropane, as well as more highly chlorinated products. The statistical distribution of products makes the isolation of pure this compound difficult.
Safety Operating Guide
Safe Disposal of 1,1-Dichloro-2,2-dimethylpropane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,1-Dichloro-2,2-dimethylpropane, a highly flammable and hazardous compound. Adherence to these procedures is vital to ensure personal safety and environmental protection.
Immediate Safety and Handling
This compound is classified as a highly flammable liquid and vapor, is harmful if swallowed, and may cause allergic skin or respiratory reactions.[1] Therefore, stringent safety measures must be in place before and during any handling or disposal procedure.
Emergency First Aid:
-
Inhalation: Move the individual to fresh air. If breathing difficulties occur, seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with water. If skin irritation or a rash develops, consult a physician.[1]
-
Eye Contact: Rinse eyes thoroughly with plenty of water, removing contact lenses if present.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1][2] | Protects against splashes and vapors. |
| Skin Protection | Chemical-resistant gloves and a lab coat. Fire/flame resistant and impervious clothing is recommended.[1][2] | Prevents direct skin contact and absorption. |
| Respiratory Protection | A full-face respirator with appropriate cartridges should be used if ventilation is inadequate or if exposure limits are exceeded.[2] | Protects against inhalation of harmful vapors. |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in a designated and well-ventilated area, preferably within a chemical fume hood.
-
Waste Collection:
-
Collect waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.[3]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]
-
Keep the waste container tightly closed when not in use.[1]
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1]
-
Ensure the storage area is accessible only to authorized personnel.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Contain the spill using a liquid-absorbent, non-combustible material (e.g., Chemizorb®, dry sand).
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the affected area thoroughly.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's designated Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Waste material must be disposed of in accordance with all national and local regulations.
-
Common disposal methods for chlorinated hydrocarbons include incineration at a permitted hazardous waste facility.[4][5]
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the key decision points and actions from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Guide for Handling 1,1-Dichloro-2,2-dimethylpropane
This guide provides critical safety protocols and logistical plans for the handling and disposal of 1,1-Dichloro-2,2-dimethylpropane. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chlorinated organic compound that requires careful handling due to its potential health hazards. The primary routes of occupational exposure are inhalation, skin contact, and ingestion.[1] Proper selection and use of PPE are the first line of defense against exposure.
Recommended Personal Protective Equipment
A summary of the recommended PPE for handling this compound is provided in the table below.
| PPE Category | Specification | Rationale |
| Hand Protection | Viton® or Butyl Rubber Gloves (e.g., thickness of 12-25 mil).[2][3] It is crucial to inspect gloves for any signs of degradation or perforation before and during use. | Provides the highest level of protection against chlorinated and aromatic solvents.[3][4] Nitrile and latex gloves offer poor resistance to many halogenated hydrocarbons and should be avoided for anything other than incidental contact.[5] |
| Eye Protection | Chemical splash goggles conforming to EN 166(EU) or NIOSH (US) standards.[6] | Protects against splashes and vapors. |
| Face Protection | Face shield worn over chemical splash goggles. | Recommended when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | Flame-resistant and impervious clothing , such as a lab coat made of appropriate chemical-resistant material.[6] | Protects against splashes of the chemical. |
| Respiratory Protection | Full-face respirator with NIOSH-approved Organic Vapor/Acid Gas cartridges (e.g., 3M 6003 series).[7][8] Use in a certified chemical fume hood is the primary engineering control. | Required if exposure limits are exceeded or if symptoms of irritation are experienced.[6] These cartridges are effective against organic vapors and acid gases like chlorine and sulfur dioxide.[7] A full-face respirator also provides additional eye and face protection. |
Operational Plan for Safe Handling
a. Pre-operational Checklist:
-
Verify Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect for any damage.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest eyewash station, safety shower, and fire extinguisher.
-
Prepare Spill Kit: Have a spill kit rated for solvents readily available.
-
Review Safety Data Sheet (SDS): Before beginning work, review the SDS for this compound.[9]
b. Step-by-Step Handling Procedure:
-
Don PPE: Put on all required PPE before entering the designated work area.
-
Work in a Fume Hood: Conduct all handling and dispensing of this compound inside a certified chemical fume hood.[10]
-
Dispensing: Use appropriate tools to dispense the chemical, minimizing the creation of aerosols.
-
Container Management: Keep containers of this compound tightly closed when not in use.[10]
-
Post-handling Decontamination:
-
Wipe down the work area within the fume hood with an appropriate decontaminating agent.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
c. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Spill: For minor spills within a fume hood, use an absorbent material from a spill kit to contain and clean up the spill. For larger spills, evacuate the area and contact the appropriate emergency response team.[5][11]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[6][10]
a. Waste Segregation and Collection:
-
Designated Waste Container: Collect all this compound waste in a designated, properly labeled hazardous waste container. The container should be made of a chemically resistant material and have a secure, tight-fitting lid.
-
Halogenated Waste Stream: This waste must be segregated as halogenated solvent waste. Do not mix with non-halogenated solvents.[12]
-
Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, wipes, and disposable gloves, must also be disposed of as hazardous waste in a sealed, labeled container.
b. Storage and Disposal:
-
Temporary Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
Prohibited Disposal: Do not dispose of this compound down the drain or by evaporation.[6]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. allsafeindustries.com [allsafeindustries.com]
- 3. Best Viton Glove | 892-07, 892-8, 892-09, 892-10 | Showa Glove [allsafeindustries.com]
- 4. SHOWA 892 Unlined Viton Chemical Resistant Butyl Gloves 7 | Buy Online | SHOWA™ | Fisher Scientific [fishersci.com]
- 5. enhs.uark.edu [enhs.uark.edu]
- 6. echemi.com [echemi.com]
- 7. garqa.com [garqa.com]
- 8. kgcountry.com [kgcountry.com]
- 9. Using solvents safely in the lab | Lab Manager [labmanager.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 12. Working safely with solvents | Safety Services - UCL – University College London [ucl.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
